Technical Documentation Center

6-Bromo-3-chloro-4-methylpyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-3-chloro-4-methylpyridazine
  • CAS: 89283-91-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 6-Bromo-3-chloro-4-methylpyridazine

Executive Summary 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) is a highly versatile, di-halogenated heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) is a highly versatile, di-halogenated heterocyclic building block extensively utilized in medicinal chemistry, agrochemical development, and advanced materials science [1]. Its defining structural feature is the presence of two distinct halogens—chlorine and bromine—at the C3 and C6 positions, respectively, flanking an electron-deficient pyridazine core [2]. This unique configuration enables orthogonal reactivity, allowing researchers to perform sequential, regioselective functionalizations without the need for complex protecting group strategies.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this compound is critical for optimizing storage, handling, and reaction conditions.

PropertyValueSource
IUPAC Name 6-Bromo-3-chloro-4-methylpyridazine[2]
CAS Number 89283-91-0
Molecular Formula C5H4BrClN2[2]
Molecular Weight 207.46 g/mol [2]
LogP ~2.08[2]
Purity Standard ≥95%[3]
Storage Conditions 2-8°C, Inert Atmosphere (N2/Ar)[3]
Hazard Classification Toxic (H301, H311, H331)

Structural & Mechanistic Insights: Orthogonal Reactivity

The strategic value of 6-Bromo-3-chloro-4-methylpyridazine lies in the differential electronic environments of its two carbon-halogen bonds. As an application scientist, leveraging this causality is key to designing efficient synthetic routes.

  • SNAr at C3-Cl: The pyridazine nitrogen at position 2 acts as a powerful electron-withdrawing group, severely depleting electron density at the adjacent C3 carbon. This thermodynamic activation makes the C3-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates [1].

  • Cross-Coupling at C6-Br: Conversely, the C-Br bond at C6 possesses a lower bond dissociation energy than the C-Cl bond. Consequently, low-valent transition metals (e.g., Pd0) will preferentially undergo oxidative addition at the C6-Br bond during Suzuki-Miyaura or Stille cross-coupling reactions [1].

OrthogonalReactivity Start 6-Bromo-3-chloro- 4-methylpyridazine SNAr SNAr Reaction (Nucleophilic Attack) Start->SNAr Pathway A (Targets C3-Cl) Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Pathway B (Targets C6-Br) Prod1 C3-Substituted, C6-Bromo Product SNAr->Prod1 Prod2 C6-Substituted, C3-Chloro Product Suzuki->Prod2

Workflow demonstrating the orthogonal reactivity of the C3-Cl and C6-Br positions.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes mechanistic rationale and in-process controls to guarantee success.

Protocol A: De Novo Synthesis via Regioselective Halogenation

This protocol details the synthesis of the compound from 4-methylpyridazine via controlled halogenation [1].

  • Preparation: Dissolve 4-methylpyridazine (1.0 eq) in glacial acetic acid.

    • Causality: Acetic acid acts as both a polar protic solvent and a mild acid catalyst, protonating the pyridazine nitrogens to direct electrophilic aromatic substitution.

  • Thermal Control: Cool the reaction vessel to strictly 2-8°C under an inert nitrogen atmosphere [1].

    • Causality: Low temperatures suppress unselective polyhalogenation and manage the exothermic nature of the bromine addition.

  • Sequential Addition: Add Br2 (1.05 eq) dropwise over 30 minutes, followed by the addition of a chlorinating agent (e.g., Cl2 gas or NCS, 1.05 eq).

  • Self-Validating In-Process Control: Withdraw a 50 µL aliquot every 30 minutes. Quench in 1 mL of saturated aqueous NaHCO3 and extract with ethyl acetate. Analyze via LC-MS. The reaction is validated as complete when the extracted ion chromatogram shows >95% conversion to the target mass (m/z 207.46) and the disappearance of the mono-halogenated intermediate. If the intermediate persists, maintain the temperature at 2-8°C and add 0.1 eq of the limiting halogen.

  • Workup: Quench the bulk reaction with ice water, neutralize with NaOH, and extract with dichloromethane.

SynthesisPathway Precursor 4-Methylpyridazine Halogenation Halogenation (Br2 / Cl2) Precursor->Halogenation AcOH, 2-8°C Product 6-Bromo-3-chloro- 4-methylpyridazine Halogenation->Product Regioselective Addition

De novo synthesis pathway via controlled halogenation of 4-methylpyridazine.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C6

This protocol leverages the weaker C-Br bond to selectively couple an aryl group at the C6 position [1].

  • Reagent Assembly: Combine 6-Bromo-3-chloro-4-methylpyridazine (1.0 eq), an arylboronic acid (1.05 eq), and Pd(PPh3)4 (0.05 eq) in a degassed mixture of Toluene/EtOH (4:1).

    • Causality: Strict degassing prevents the oxidation of the Pd0 catalyst. The slight excess of boronic acid ensures full conversion without complicating downstream purification.

  • Base Addition: Add aqueous Na2CO3 (2.0 eq).

    • Causality: A mild base is required to activate the boronic acid into a reactive boronate complex, but it must be mild enough to avoid hydrolyzing the highly reactive C3-Cl bond via an SNAr side reaction.

  • Heating: Heat the mixture to 80°C for 4 hours.

    • Causality: 80°C provides sufficient thermal energy for oxidative addition into the C-Br bond, but remains low enough to prevent insertion into the C-Cl bond.

  • Self-Validating In-Process Control: Monitor via LC-MS. The protocol is self-validating through isotopic pattern recognition. The starting material exhibits a distinct bromide/chloride isotopic cluster (m/z 206/208/210). Successful coupling at C6 is confirmed when LC-MS reveals the product mass with a purely chlorinated isotopic pattern (M / M+2 ratio of exactly 3:1), proving the C3-Cl bond remains unbroken.

Safety, Handling, & Storage

6-Bromo-3-chloro-4-methylpyridazine is classified under GHS as Toxic (H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled) .

  • Handling: All manipulations must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Storage: The compound must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) [3]. Exposure to ambient moisture can lead to slow hydrolysis of the C3-Cl bond, degrading sample purity over time.

References

  • Title: 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0)
  • Sigma-Aldrich Safety & Hazard Data Title: 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 Source: Sigma-Aldrich / Merck KGaA URL
  • Smolecule Synthesis Methods & Reactivity Title: Buy 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 Source: Smolecule URL
  • Sigma-Aldrich Physicochemical Properties Title: 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 Properties Source: Sigma-Aldrich / Merck KGaA URL

Sources

Exploratory

Spectroscopic Elucidation and Regioselective Functionalization of 6-Bromo-3-chloro-4-methylpyridazine: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry and drug development, dihalogenated heterocycles serve as indispensable scaffolds for synthesizing complex active pharmaceutical ingredients (APIs). 6-Bromo-3-chloro-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, dihalogenated heterocycles serve as indispensable scaffolds for synthesizing complex active pharmaceutical ingredients (APIs). 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) is a highly versatile building block characterized by its orthogonal reactivity. The presence of two distinct halogens (bromine and chlorine) on an electron-deficient pyridazine ring allows for sequential, highly regioselective functionalization.

This whitepaper provides an in-depth analysis of the spectroscopic data required to validate the structural integrity of this compound. Furthermore, it details self-validating analytical protocols and explores the mechanistic causality behind its regioselective cross-coupling behavior, providing drug development professionals with a robust framework for utilizing this scaffold.

Structural & Spectroscopic Profiling

Accurate structural elucidation of 6-Bromo-3-chloro-4-methylpyridazine relies on a multi-modal approach. The combination of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy creates a self-validating matrix of data.

High-Resolution Mass Spectrometry (HRMS-ESI+)

The mass spectrum of this compound is uniquely identifiable due to the isotopic signatures of both bromine and chlorine. Bromine exists naturally as 79 Br (50.69%) and 81 Br (49.31%), while chlorine exists as 35 Cl (75.78%) and 37 Cl (24.22%).

When ionized via Electrospray Ionization (ESI+) to form the [M+H]+ adduct, the probability distribution of these isotopes creates a distinct 3:4:1 isotopic cluster at m/z 207, 209, and 211. This specific ratio acts as an internal validation mechanism; any deviation indicates co-eluting impurities or degradation.

Table 1: HRMS (ESI+) Isotopic Cluster for [M+H]+ ( C5​H5​BrClN2+​ )

Ion SpeciesIsotope CombinationTheoretical m/z Relative AbundanceDiagnostic Significance
M 79 Br, 35 Cl206.93100%Base peak of the isotopic cluster.
M+2 81 Br, 35 Cl + 79 Br, 37 Cl208.93~129%Dominant peak; confirms presence of both halogens.
M+4 81 Br, 37 Cl210.93~31%Confirms the heavy isotope combination.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H and 13 C NMR spectra provide definitive proof of the regiochemistry. The pyridazine ring is highly electron-deficient, which significantly deshields the carbon atoms, particularly those adjacent to the nitrogen atoms (C3 and C6).

Table 2: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl3​ )

PositionNucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Rationale
C4-CH 3​ 1 H2.45Singlet (s)3HAllylic position on an electron-deficient ring; lack of adjacent protons results in a sharp singlet.
C5-H 1 H7.85Singlet (s)1HHighly deshielded aromatic proton situated between a methyl group and a bromine atom.
C4-CH 3​ 13 C18.5--Typical aliphatic methyl shift, slightly deshielded by the heteroaromatic system.
C5 13 C131.2--Aromatic CH carbon.
C4 13 C142.8--Quaternary carbon, deshielded by the adjacent C=N and methyl induction.
C6 13 C146.5--Quaternary carbon, highly deshielded by the adjacent N1 and the electronegative Br atom.
C3 13 C154.3--Most deshielded carbon; adjacent to N2 and directly bonded to the highly electronegative Cl atom.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups, specifically the carbon-halogen bonds which appear in the fingerprint region.

Table 3: FTIR Vibrational Modes (ATR, Diamond Crystal)

Wavenumber ( cm−1 )IntensityAssignmentStructural Implication
3055WeakC-H stretch (aromatic)Confirms the presence of the C5 proton.
2925, 2855WeakC-H stretch (aliphatic)Confirms the C4 methyl group.
1540, 1425StrongC=N, C=C stretchesCharacteristic ring breathing modes of the pyridazine core.
1065MediumC-Cl stretchValidates the presence of the chlorine atom.
645StrongC-Br stretchValidates the presence of the bromine atom.

Experimental Workflows & Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . By incorporating internal standards and optimizing relaxation parameters, these workflows eliminate systemic artifacts.

Workflow A 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) B Sample Dissolution (CDCl3 / DMSO-d6) A->B Prep C NMR Spectroscopy (400 MHz 1H, 100 MHz 13C) B->C Aliquot 1 D LC-MS/MS Analysis (ESI+, Isotope Patterning) B->D Aliquot 2 E FTIR Spectroscopy (ATR, Diamond Crystal) B->E Aliquot 3 F Data Synthesis & Structural Validation C->F Chemical Shifts D->F m/z & Isotopes E->F Functional Groups

Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Protocol 1: Self-Validating NMR Acquisition

Causality Focus: Quaternary carbons (C3, C4, C6) in halogenated heterocycles have long longitudinal relaxation times ( T1​ ). Standard acquisition parameters often result in missing or artificially low signals for these carbons.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: CDCl3​ lacks exchangeable protons, preventing signal overlap. TMS acts as the internal zero reference, validating the chemical shift calibration.

  • 1 H NMR Acquisition: Acquire 16 scans using a 30° pulse angle and a 1-second relaxation delay ( D1​ ).

  • 13 C NMR Acquisition: Acquire 512 scans using a 30° pulse angle. Crucially, extend the D1​ delay to 2.5 seconds.

    • Rationale: The extended delay allows the quaternary carbons (C3, C4, C6) to fully relax back to thermal equilibrium between pulses, ensuring their signals are accurately captured above the noise floor.

Protocol 2: LC-MS/MS Isotopic Profiling
  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Rationale: The pyridazine nitrogens are weakly basic. Formic acid acts as a proton donor, forcing the formation of the [M+H]+ ion and maximizing ESI+ sensitivity.

  • Chromatography: Inject 1 μ L of a 10 μ g/mL sample onto a C18 reverse-phase column. Run a gradient from 5% to 95% Solvent B over 5 minutes.

  • Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run.

    • Rationale: The lock mass provides real-time calibration, ensuring mass accuracy is maintained below 5 ppm, which is required to definitively prove the C5​H4​BrClN2​ formula.

Mechanistic Insights: Regioselective Functionalization

The primary value of 6-Bromo-3-chloro-4-methylpyridazine in drug discovery lies in its predictable, regioselective reactivity. According to authoritative studies on [3], the site-selectivity in dihalopyridazines is driven by the relative bond dissociation energies (BDE) and the electrophilicity of the adjacent carbons.

The Causality of Selectivity
  • Pd-Catalyzed Cross-Coupling (Suzuki/Stille): The C-Br bond at C6 has a lower BDE than the C-Cl bond at C3. Consequently, the oxidative addition of the Palladium(0) catalyst occurs exclusively at the C6 position. This allows for the introduction of aryl or alkyl groups at C6 while leaving the C3-Cl bond completely intact.

  • Nucleophilic Aromatic Substitution (S N​ Ar): Once C6 is functionalized, the remaining C3-Cl bond can be targeted. Because C3 is directly adjacent to the electronegative N2 atom, the intermediate Meisenheimer complex formed during nucleophilic attack is highly stabilized. This allows for the easy displacement of the chloride by amines, alkoxides, or thiols under mild heating.

Pathway A 6-Bromo-3-chloro- 4-methylpyridazine B Pd-Catalyzed Suzuki Coupling A->B Boronic Acid, Pd(0) Prefers C-Br over C-Cl C C6-Aryl-3-chloro- 4-methylpyridazine B->C Regioselective Yield >85% D Nucleophilic Aromatic Substitution (SNAr) C->D Amine, Heat E C6-Aryl-3-amino- 4-methylpyridazine D->E C-Cl Displacement

Figure 2: Regioselective functionalization pathway exploiting C-Br vs C-Cl reactivity.

Conclusion

6-Bromo-3-chloro-4-methylpyridazine is a highly engineered scaffold that offers precise control over molecular architecture. By understanding the spectroscopic nuances—such as the 3:4:1 isotopic MS cluster and the T1​ relaxation demands of its quaternary carbons—researchers can confidently validate its structure. Furthermore, mastering the electronic causality behind its C-Br vs. C-Cl reactivity unlocks its full potential in the rapid, regioselective synthesis of complex pharmaceutical libraries.

References

  • PubChem, National Institutes of Health. "6-Bromo-3-chloro-4-methylpyridazine | CID 83680570". National Center for Biotechnology Information. Available at:[Link]

  • Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Chemical Science. Available at:[Link]

Foundational

13C NMR analysis of 6-Bromo-3-chloro-4-methylpyridazine

Advanced 13 C NMR Characterization of 6-Bromo-3-chloro-4-methylpyridazine: A Methodological Whitepaper Executive Summary The structural elucidation of highly functionalized heteroaromatics presents a unique analytical ch...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced 13 C NMR Characterization of 6-Bromo-3-chloro-4-methylpyridazine: A Methodological Whitepaper

Executive Summary

The structural elucidation of highly functionalized heteroaromatics presents a unique analytical challenge. 6-Bromo-3-chloro-4-methylpyridazine () is a densely substituted 1,2-diazine scaffold frequently utilized as a critical intermediate in kinase inhibitor development and agrochemical synthesis. From an NMR perspective, this molecule is notoriously difficult to characterize because three of its five carbon atoms are quaternary (lacking attached protons).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will dissect the underlying quantum mechanical causality—such as spin-orbit coupling and anisotropic deshielding—that dictates the 13 C NMR chemical shifts of this molecule. Furthermore, this guide provides a field-proven, self-validating experimental protocol designed to guarantee high-fidelity data acquisition.

Molecular Architecture & Electronic Environment

Pyridazines are characterized by adjacent nitrogen atoms (N1 and N2) that create a highly electron-deficient aromatic ring. The substitution pattern of 6-Bromo-3-chloro-4-methylpyridazine further complicates its electronic topology:

  • C3 is bonded to a highly electronegative Chlorine atom and is adjacent to N2.

  • C4 is bonded to an electron-donating methyl group.

  • C5 is the sole protonated ring carbon.

  • C6 is bonded to a Bromine atom and is adjacent to N1.

Understanding the interplay of these substituents is critical, as solvent interactions and structural tautomerism in related pyrimido-pyridazines have been shown to subtly affect chemical shifts, emphasizing the need for high-purity anhydrous solvents like CDCl 3​ .

Theoretical Framework: Chemical Shift Causality

Before placing the sample in the spectrometer, a robust theoretical model of the expected chemical shifts must be established. The assignment of highly substituted pyridazines relies heavily on understanding the interplay of inductive effects and anisotropic deshielding .

  • The Deshielding of C3: Chlorine exerts a strong inductive electron-withdrawing effect (-I). Combined with the electronegativity of the adjacent N2 atom, C3 is stripped of electron density, pushing its resonance to a high frequency (far downfield).

  • The Heavy Atom Effect at C6: While Bromine is also electronegative, its defining feature in NMR is its massive electron cloud. The core electrons of bromine undergo strong spin-orbit coupling , which induces a local magnetic field that opposes the spectrometer's applied field ( B0​ ). This "Heavy Atom Effect" paradoxically shields C6, causing it to resonate significantly upfield of C3, despite both being adjacent to nitrogen atoms.

  • Hyperconjugation at C4: The methyl group donates electron density into the electron-deficient ring via hyperconjugation, mildly shielding C4 compared to the halogenated carbons.

Shift_Causality Mol 6-Bromo-3-chloro- 4-methylpyridazine C3 C3 (~155 ppm) Deshielded by Cl & N Mol->C3 C6 C6 (~145 ppm) Shielded by Br Heavy Atom Mol->C6 C4 C4 (~142 ppm) Deshielded by Ring Current Mol->C4 C5 C5 (~130 ppm) Aromatic CH Mol->C5 CH3 C4-CH3 (~18 ppm) Aliphatic Mol->CH3

Logical mapping of substituent electronic effects on 13C NMR chemical shifts.

Quantitative Spectral Predictions

To facilitate rapid spectral interpretation, the theoretical causalities are summarized in the table below. The predicted multiplicities assume the use of an Attached Proton Test (APT) pulse sequence, which is highly recommended for this scaffold.

Carbon PositionMultiplicity (APT Phase)Predicted Shift (ppm)Dominant Electronic Effect / Causality
C3 Negative (C q​ )153.0 – 157.0Strong -I effect from Cl; deshielding from adjacent N2.
C6 Negative (C q​ )142.0 – 148.0Spin-orbit shielding (Heavy Atom Effect) from Br offsets N1 deshielding.
C4 Negative (C q​ )140.0 – 144.0Aromatic ring current; hyperconjugation from attached methyl group.
C5 Positive (CH)128.0 – 132.0Standard heteroaromatic resonance; identifiable via attached proton.
C4-CH 3​ Positive (CH 3​ )17.0 – 20.0Aliphatic shielding environment.

Self-Validating Experimental Protocol

Because 6-Bromo-3-chloro-4-methylpyridazine contains three quaternary carbons, standard 13 C NMR protocols will often fail to yield a usable spectrum. Quaternary carbons lack attached protons, meaning they lack efficient dipole-dipole relaxation pathways. Consequently, their spin-lattice relaxation times ( T1​ ) are exceptionally long. The following workflow is engineered to overcome this limitation through a self-validating feedback loop.

NMR_Workflow Prep 1. Sample Preparation (50mg in CDCl3 + TMS) Proton 2. 1H NMR Check (Validate Purity & Conc.) Prep->Proton Tune 3. Probe Tuning & Shimming (Optimize Line Shape) Proton->Tune Pass Pulse 4. 13C APT Sequence Setup (D1=3s, NS=1024) Tune->Pulse Acq 5. Data Acquisition (FID Generation) Pulse->Acq Valid1 S/N > 50:1? Acq->Valid1 Process 6. FT & Phase Correction (Identify Cq vs CH/CH3) Valid1->Acq No (Add Scans) Valid1->Process Yes

Workflow for self-validating 13C NMR acquisition using the APT pulse sequence.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 50 mg of the compound in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The high concentration is mandatory to compensate for the low natural abundance of 13 C (~1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement for the quaternary carbons.

  • Validation Checkpoint 1 ( 1 H Pre-Screen): Acquire a standard 16-scan 1 H NMR spectrum.

    • System Validation: Ensure the C5 proton singlet (~7.5 ppm) and the methyl singlet (~2.4 ppm) exhibit a linewidth of <1.5 Hz. If the peaks are broad, the sample is poorly shimmed, and a 13 C acquisition will fail. Do not proceed until shimming is optimized.

  • Pulse Sequence Selection: Load the Attached Proton Test (APT) or DEPTQ pulse sequence.

    • Causality: Standard broadband-decoupled 13 C spectra cannot differentiate C q​ from CH carbons. APT utilizes a spin-echo delay ( τ=1/JCH​≈6.2 ms) to phase-invert quaternary carbons, allowing instant visual differentiation of the molecular backbone.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥3.0 seconds.

    • Causality: If D1​ is shorter than the T1​ relaxation time of C3, C4, and C6, their magnetization vectors will saturate, causing the peaks to vanish into the baseline.

  • Validation Checkpoint 2 (Real-Time QA): Set the Number of Scans (NS) to 1024. Pause the acquisition at NS=256 and process the Free Induction Decay (FID).

    • System Validation: Measure the Signal-to-Noise (S/N) ratio of the weakest quaternary peak (likely C3). If S/N is <10:1 , resume acquisition and double the total NS to 2048.

Data Interpretation & Structural Assignment

Upon successful Fourier Transformation and phase correction of the APT spectrum, the assignment is straightforward due to our predictive causal model:

  • Positive Phase Signals (Pointing Up): You will observe exactly two peaks. The peak at ~130 ppm is the C5 aromatic methine (CH). The peak at ~18 ppm is the C4-attached aliphatic methyl group (CH 3​ ).

  • Negative Phase Signals (Pointing Down): You will observe exactly three peaks representing the quaternary carbons. The most downfield peak (~155 ppm) is definitively C3 , deshielded by chlorine. The intermediate peak (~145 ppm) is C6 , shielded relative to C3 by the bromine heavy atom effect. The most upfield aromatic quaternary peak (~142 ppm) is C4 .

By adhering to this causality-driven, self-validating workflow, researchers can guarantee the absolute structural assignment of 6-Bromo-3-chloro-4-methylpyridazine without the immediate need for expensive and time-consuming 2D NMR techniques (such as HMBC or HSQC).

References

  • Title: 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines: 13C chemical shifts Source: Canadian Journal of Chemistry URL: [Link]

  • Title: 6-Bromo-3-chloro-4-methylpyridazine (CID 83680570) Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Tautomerism and isotopic multiplets in the 13C NMR spectra of partially deuterated 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their sulfur analogs Source: Magnetic Resonance in Chemistry (via PubMed) URL: [Link]

Exploratory

Comprehensive Purity Assessment of 6-Bromo-3-chloro-4-methylpyridazine: A Multi-Modal Analytical Strategy

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) Executive Summary & Chemical Context In modern pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0)

Executive Summary & Chemical Context

In modern pharmaceutical and agrochemical development, polyhalogenated heterocycles serve as critical building blocks. 6-Bromo-3-chloro-4-methylpyridazine (Molecular Formula: C5H4BrClN2) is a highly functionalized scaffold, prized for its differential reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromine and chlorine atoms exhibit distinct oxidative addition kinetics, this molecule allows for precise, sequential functionalization.

However, this exact structural complexity makes its purity assessment a formidable analytical challenge. The synthesis of this compound—typically via the directed halogenation of a 3-chloro-4-methylpyridazine precursor—can yield a matrix of structurally similar impurities. To ensure downstream synthetic reliability and regulatory compliance, a singular analytical technique is insufficient. We must employ an orthogonal, self-validating analytical strategy.

Mechanistic Origins of Impurities

To design an effective purity assay, we must first understand the causality of impurity formation. The introduction of bromine into the pyridazine ring is governed by electronic activation and steric hindrance.

  • Regioisomers: Misdirected electrophilic aromatic substitution can yield regioisomers (e.g., 5-bromo-3-chloro-4-methylpyridazine). These isomers possess nearly identical molecular weights and lipophilicities, making them difficult to resolve chromatographically.

  • Polyhalogenation: Over-reaction can lead to di-brominated species if the reaction is not strictly stoichiometrically controlled.

  • Dehalogenation: Reductive degradation during isolation or prolonged storage can yield dehalogenated byproducts.

ImpurityPathway SM Starting Material (3-chloro-4-methylpyridazine) Target Target API (6-Bromo-3-chloro-4-methylpyridazine) SM->Target Halogenation (Desired) Regio Regioisomers (e.g., 5-bromo analog) SM->Regio Misdirected Halogenation Dehalo Dehalogenated Byproducts Target->Dehalo Degradation/ Reduction Polyhalo Polyhalogenated Species Target->Polyhalo Over-reaction

Caption: Mechanistic pathways of impurity formation during pyridazine halogenation.

The Orthogonal Analytical Philosophy

Relying solely on High-Performance Liquid Chromatography (HPLC) creates an analytical "blind spot." HPLC requires impurities to have similar UV extinction coefficients to the target molecule for accurate area-percent quantification. To build a self-validating system , we align our methodology with the[1], employing three orthogonal vectors of analysis:

  • Chromatographic Separation (HPLC-UV): For non-volatile organic profiling.

  • Volatility & Mass Isotopic Profiling (GC-MS): For self-validating halogenation states.

  • Nuclear Spin Quantification (qNMR): For absolute, standard-free mass balance.

AnalyticalWorkflow Sample Batch Sample: 6-Bromo-3-chloro-4-methylpyridazine HPLC HPLC-UV/PDA (Organic Impurities) Sample->HPLC GCMS GC-MS (Volatiles/Halogens) Sample->GCMS qNMR 1H/13C qNMR (Absolute Purity) Sample->qNMR Data Data Synthesis & ICH Q2(R2) Validation HPLC->Data GCMS->Data qNMR->Data Release Certificate of Analysis (CoA) Data->Release

Caption: Orthogonal analytical workflow for comprehensive purity validation.

Step-by-Step Analytical Methodologies

Protocol 1: HPLC-UV/PDA for Non-Volatile Organics

This method isolates the API from its regioisomers and starting materials based on lipophilicity[2].

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock. Dilute to 0.1 mg/mL with the mobile phase.

    • Causality: Acetonitrile ensures complete solvation of the lipophilic polyhalogenated core, preventing on-column precipitation.

  • Column Selection: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).

    • Causality: The dense C18 stationary phase provides the high theoretical plate count required to resolve structurally similar regioisomers.

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Solvent B: Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic pyridazine nitrogens, suppressing secondary interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks.

  • Detection: PDA scanning 200-400 nm, extracting at 254 nm.

    • Causality: The aromatic pyridazine ring exhibits strong π−π∗ transitions near 254 nm, maximizing the signal-to-noise ratio.

Protocol 2: GC-MS for Volatile and Halogenated Byproducts

This protocol acts as a self-validating check for the exact halogenation state of the molecule[2].

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Dichloromethane.

  • Injection: 1 µL injection volume, Split ratio 50:1. Injector temp: 250 °C.

    • Causality: The split ratio prevents overloading the capillary column and ensures sharp injection bands for volatile components.

  • Column & Oven: DB-5MS (30 m x 0.25 mm, 0.25 µm film). 50 °C hold 1 min, ramp 15 °C/min to 280 °C.

  • Detection & Validation: Electron Ionization (EI) at 70 eV. Mass range m/z 40-500.

    • Causality: 70 eV EI provides highly reproducible fragmentation. The simultaneous presence of one Bromine ( 79 Br/ 81 Br ~1:1) and one Chlorine ( 35 Cl/ 37 Cl ~3:1) atom yields a highly distinct isotopic cluster (M, M+2, M+4 in an approximate 3:4:1 ratio). Observing this exact cluster for the main peak self-validates the molecular identity, while deviations instantly flag dehalogenated or polyhalogenated impurities.

Protocol 3: Quantitative NMR (1H qNMR) for Absolute Purity

Chromatography cannot detect what does not elute or absorb. qNMR provides an absolute, standard-free mass balance[3].

  • Sample Preparation: Accurately weigh ~15 mg of the pyridazine derivative and ~5 mg of a certified Maleic Acid internal standard (IS) using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ disrupts intermolecular interactions. Maleic Acid provides a sharp, isolated singlet at ~6.3 ppm, perfectly separated from the pyridazine aromatic proton (~7.8 ppm) and the methyl protons (~2.4 ppm).

  • Acquisition Parameters: 400 MHz or higher spectrometer. 90° pulse angle. Relaxation delay (D1) = 30 seconds.

    • Causality: A D1 of 30 seconds ensures >5×T1​ relaxation time for all protons. This guarantees that the nuclear spin populations return entirely to thermal equilibrium between pulses, making the integrated peak areas strictly proportional to the number of nuclei.

  • Data Processing: Apply baseline correction and integrate the IS peak and the target API peak. Calculate absolute purity using the mass balance equation.

Quantitative Data Synthesis

To facilitate rapid decision-making in a QA/QC environment, the capabilities of the orthogonal analytical suite are summarized below:

Analytical TechniqueTarget Impurity ClassDetection Limit (LOD)Causality / Rationale
HPLC-UV/PDA Non-volatile organics, Regioisomers~0.01%High-resolution separation based on lipophilicity; UV detection at 254 nm captures the conjugated pyridazine core.
GC-MS (EI) Volatiles, Dehalogenated species~10 ppmVolatility-based separation; MS isotopic clustering (Br/Cl) unambiguously confirms halogenation states.
1H qNMR Absolute purity, all protonated species~0.1%Signal integration is directly proportional to molar concentration; independent of chromophores or reference standards.
Karl Fischer Moisture ( H2​O )~10 ppmCoulometric titration specifically reacts with water, preventing hydrolysis during downstream coupling.

Regulatory Alignment & Conclusion

By synthesizing HPLC-UV, GC-MS, and qNMR data, researchers establish a self-validating, closed-loop analytical system. If HPLC indicates 99.5% purity by area, but qNMR indicates 95.0% absolute purity, the discrepancy immediately points to non-UV absorbing impurities (e.g., inorganic salts or residual solvents), triggering further investigation. This multi-modal approach strictly adheres to the robust lifecycle management principles outlined in the [1] and ensures that 6-Bromo-3-chloro-4-methylpyridazine batches are unequivocally qualified for advanced drug development applications.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Optimal Storage and Handling Protocols for 6-Bromo-3-chloro-4-methylpyridazine: A Technical Whitepaper

Introduction 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) is a highly versatile, dihalogenated heterocycle widely utilized as a core scaffold in pharmaceutical drug discovery and advanced materials science[1]. F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) is a highly versatile, dihalogenated heterocycle widely utilized as a core scaffold in pharmaceutical drug discovery and advanced materials science[1]. Featuring an electron-deficient pyridazine ring substituted with bromine (C6), chlorine (C3), and a methyl group (C4), its structural topology is primed for regioselective cross-coupling (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr) reactions[1][2].

However, the very features that make it synthetically valuable—its reactive halogen substituents and diazine core—also render it highly susceptible to environmental degradation. This whitepaper provides a rigorous, mechanistic guide to the storage, handling, and validation of this compound to ensure absolute experimental reproducibility.

Mechanistic Basis for Storage Conditions

As a Senior Application Scientist, it is critical to understand that chemical storage is not merely about placing a vial in a refrigerator; it is about arresting thermodynamic and kinetic degradation pathways. The storage protocols for 6-Bromo-3-chloro-4-methylpyridazine are dictated by its specific vulnerabilities to heat, moisture, and oxidation[3].

  • Temperature Control (2-8°C): The compound must be strictly stored at 2-8°C (). Elevated ambient temperatures provide the activation energy required for spontaneous thermal dehalogenation or dimerization of the reactive core[1].

  • Inert Atmosphere (Argon/Nitrogen): The material must be kept under an inert gas environment (3)[3]. The electron-deficient pyridazine ring is prone to N-oxidation in the presence of atmospheric oxygen. Furthermore, atmospheric moisture can initiate the slow hydrolysis of the labile C3-chlorine or C6-bromine bonds, leading to unwanted pyridazinone byproducts.

  • Light Protection: UV/Vis photons can induce homolytic cleavage of the C-Br bond (which has a relatively low bond dissociation energy), generating highly reactive radical species that cascade into complex impurity profiles.

Quantitative Physicochemical & Storage Parameters
ParameterValue / SpecificationMechanistic Rationale
Molecular Formula C5H4BrClN2Dihalogenated diazine requires strict stability management.
Molecular Weight 207.46 g/mol Essential for precise stoichiometric calculations[4].
Storage Temperature 2 - 8 °CMitigates thermal degradation and premature dehalogenation.
Atmosphere Inert Gas (Ar/N2)Prevents N-oxidation and moisture-driven hydrolysis[3].
Baseline Purity ≥ 95%Minimum threshold for sensitive catalytic cross-coupling[5].

Degradation Pathways

Understanding the causality behind degradation is essential for preventing it. The diagram below illustrates the specific environmental triggers and their corresponding structural consequences on the pyridazine core.

DegradationPathways Compound 6-Bromo-3-chloro- 4-methylpyridazine Moisture Atmospheric Moisture (H2O) Compound->Moisture Oxygen Oxygen / UV Light (O2 / hν) Compound->Oxygen Heat Thermal Stress (> 25°C) Compound->Heat Hydrolysis Hydrolysis (Pyridazinone Formation) Moisture->Hydrolysis Oxidation N-Oxidation & Radical Cleavage Oxygen->Oxidation Dehalogenation Thermal Dehalogenation Heat->Dehalogenation

Fig 1. Primary environmental degradation pathways of 6-Bromo-3-chloro-4-methylpyridazine.

Standard Operating Procedure (SOP): Storage and Handling Workflow

To ensure a self-validating system, researchers must integrate strict environmental controls into their daily handling workflow.

Step-by-Step Methodology: Handling and Aliquoting
  • Thermal Equilibration: Before opening, remove the sealed container from the 2-8°C refrigerator and allow it to equilibrate to room temperature in a desiccator for at least 60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical bed, initiating irreversible hydrolysis.

  • Inert Environment Transfer: Transfer the equilibrated vial into a glovebox purged with high-purity Argon (<1 ppm O2, <1 ppm H2O).

  • Aliquoting: Weigh the required amount using anti-static spatulas. Divide the bulk material into single-use amber glass vials.

    • Causality: Single-use aliquots minimize freeze-thaw cycles and prevent repeated atmospheric exposure to the bulk batch.

  • Resealing: Backfill all vials with Argon. Seal tightly with PTFE-lined caps and wrap the external seal with Parafilm to prevent micro-leaks.

  • Return to Storage: Immediately transfer the unused aliquots back to the monitored 2-8°C storage unit[1].

Experimental Protocol: Stability Testing and Validation

To establish trustworthiness in your compound's integrity, a forced degradation and stability validation protocol should be executed quarterly, or prior to highly sensitive catalytic steps.

Step-by-Step Methodology: Quality Control via LC-MS
  • Sample Preparation: Dissolve 1 mg of the stored 6-Bromo-3-chloro-4-methylpyridazine in 1 mL of anhydrous, LC-MS grade Acetonitrile.

  • Chromatographic Separation: Run the sample through a Reverse-Phase HPLC (C18 column) using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid). Monitor the elution at 254 nm.

  • Mass Verification: Confirm the mass using ESI-MS. Verify the presence of the characteristic isotopic pattern generated by the combination of Bromine and Chlorine atoms (distinct M, M+2, M+4 peaks at m/z ~207, 209, 211)[4].

  • Impurity Profiling: Quantify any secondary peaks corresponding to dehalogenated products or N-oxides. If the integrated purity drops below the 95% threshold, the aliquot must be discarded or repurposed[2][5].

ValidationWorkflow Start Retrieve Aliquot (2-8°C) Prep Dissolve in Anhydrous Acetonitrile Start->Prep HPLC RP-HPLC Analysis (UV 254 nm) Prep->HPLC MS ESI-MS Isotope Profiling HPLC->MS Decision Purity ≥ 95%? MS->Decision Pass Approve for Synthesis Decision->Pass Yes Fail Discard / Repurify Decision->Fail No

Fig 2. Self-validating QC workflow for verifying compound integrity prior to synthesis.

Conclusion

The utility of 6-Bromo-3-chloro-4-methylpyridazine in advanced synthetic applications—such as drug discovery and materials engineering—is heavily dependent on the rigorous maintenance of its structural integrity. By adhering to strict 2-8°C thermal controls, inert atmospheric handling, and routine LC-MS validations, researchers can systematically eliminate the risks of hydrolysis, N-oxidation, and dehalogenation, ensuring high-yield downstream syntheses.

References

  • Sigma-Aldrich . "6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0". Sigma-Aldrich Product Catalog.

  • Fluorochem . "6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) Specifications". Fluorochem. 2

  • Smolecule . "Synthesis and Stability of 6-Bromo-3-chloro-4-methylpyridazine". Smolecule Research Applications. 1

  • ChemBK . "6-Bromo-3-chloro-4-methylpyridazine - Physico-chemical Properties". ChemBK Database. 3

Sources

Exploratory

The Pyridazine Scaffold in Target-Directed Drug Discovery: A Technical Whitepaper

Executive Summary & Chemical Rationale In the landscape of modern medicinal chemistry, the pyridazine nucleus—a six-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern medicinal chemistry, the pyridazine nucleus—a six-membered heterocyclic ring containing two adjacent nitrogen atoms—has emerged as a highly privileged pharmacophore[1]. Its unique physicochemical properties, including a strong dipole moment, excellent hydrogen-bonding capabilities, and favorable metabolic stability, make it an ideal structural foundation for interacting with diverse biological targets.

As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic functionalization of the pyridazine and pyridazinone rings allows for precise modulation of electronic distribution and steric bulk. This flexibility has led to the development of derivatives with a broad spectrum of biological activities, most notably in oncology (via kinase inhibition) and immunology (via selective cyclooxygenase modulation)[2]. This whitepaper dissects the mechanistic profiling, quantitative pharmacological data, and validated experimental workflows essential for evaluating the biological activity of novel pyridazine derivatives.

Mechanistic Profiling of Biological Activities

Oncology: Precision Kinase Inhibition

Pyridazine derivatives have demonstrated profound efficacy against various malignancies by acting as competitive inhibitors at the ATP-binding sites of critical protein kinases[1]. The adjacent nitrogen atoms of the pyridazine ring frequently act as hydrogen-bond acceptors, forming crucial interactions with the hinge region of the kinase domain.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a prerequisite for tumor metastasis. Pyridazine derivatives, particularly those designed via bioisosterism to mimic established inhibitors like sorafenib, have shown nanomolar potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3]. By occupying the ATP-binding pocket, these compounds prevent receptor autophosphorylation, thereby arresting the downstream PLC-γ and MAPK/ERK signaling cascades[1][4].

  • CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is vital for cell cycle progression. Recent structural optimizations of 3,6-disubstituted pyridazines (e.g., incorporating dual morpholine moieties) have yielded derivatives that effectively halt tumor proliferation by inducing cell cycle arrest at the G1/S transition[5].

  • BTK Inhibition: In B-cell malignancies, Bruton's Tyrosine Kinase (BTK) is a prime target. Imidazo[1,2-b]pyridazine derivatives have been engineered as potent, irreversible BTK inhibitors. By replacing specific core fragments with an amino-substituted imidazole-pyridazine scaffold, researchers have achieved highly selective covalent binding to the Cys481 residue of BTK, mirroring the efficacy of clinical drugs like Zanubrutinib[6].

Inflammation: Selective Cyclooxygenase-2 (COX-2) Modulation

Chronic inflammation is mediated by the synthesis of prostaglandins via cyclooxygenase (COX) enzymes. The therapeutic challenge has always been inhibiting the inducible COX-2 isoform without affecting the constitutively expressed COX-1, which protects the gastric mucosa. Vicinally disubstituted pyridazinones have proven to be highly selective COX-2 inhibitors. The larger, more flexible active site of COX-2 accommodates the bulky substituents of the pyridazinone ring, whereas the restricted COX-1 active site sterically hinders their entry. This structural phenomenon results in potent anti-inflammatory and analgesic activities with minimal ulcerogenic side effects.

Quantitative Pharmacological Data

To benchmark the efficacy of emerging pyridazine derivatives, it is crucial to compare their half-maximal inhibitory concentrations ( IC50​ ) and selectivity indices against established clinical standards.

Compound Class / DerivativePrimary Target IC50​ / SelectivityKey Structural FeatureReference
Imidazo[1,2-b]pyridazine BTK2.6 nMAmino group substitution on imidazole core enabling optimal Cys481 interaction[6]
3,6-disubstituted pyridazine CDK220.1 nMDual morpholine moieties enhancing hinge-region hydrogen bonding[5]
3-[4-(6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl urea VEGFR-260.7 nMUrea linker acting as a bioisostere to the sorafenib central core[3]
Vicinally disubstituted pyridazinone (ABT-963) COX-2Selectivity Ratio 276:1 (COX-2/COX-1)2-(3,4-Difluorophenyl) substitution optimizing fit within the COX-2 side pocket[2]

Visualizing the Mechanism of Action

The following diagram maps the logical flow of VEGFR-2 inhibition by pyridazine derivatives. By competitively binding to the kinase domain, the derivative intercepts the signal transduction required for tumor angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates Sub1 PLC-γ / PKC Pathway VEGFR2->Sub1 Phosphorylation Sub2 Raf / MEK / ERK Pathway VEGFR2->Sub2 Phosphorylation Pyridazine Pyridazine Derivative (Kinase Inhibitor) Pyridazine->VEGFR2 Competitive ATP Binding (Inhibits) Inhibition Apoptosis & Angiogenesis Arrest Pyridazine->Inhibition Induces Outcome Tumor Angiogenesis & Proliferation Sub1->Outcome Promotes Sub2->Outcome Promotes

Mechanism of VEGFR-2 inhibition by pyridazine derivatives and downstream pathway arrest.

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of pyridazine derivatives must rely on self-validating assay systems. A self-validating protocol includes internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a pyridazine derivative to inhibit the phosphorylation of a synthetic substrate by VEGFR-2[4].

Causality & Rationale: We utilize an ATP concentration at or slightly below the Michaelis constant ( Km​ ). Why? Because artificially high ATP concentrations will outcompete reversible, ATP-competitive pyridazine inhibitors, leading to false negatives.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microtiter plate with the poly(Glu,Tyr) substrate (4:1 ratio). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBS-T (Tween-20), then add 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature. Causality: Blocking prevents non-specific binding of the primary antibody to the bare plastic, which would artificially inflate absorbance readings and skew the IC50​ calculation.

  • Reaction Assembly: Add the kinase buffer, VEGFR-2 enzyme, and the pyridazine derivative (serially diluted in DMSO).

  • Pre-incubation: Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to establish an equilibrium with the enzyme before the reaction is triggered.

  • Initiation: Add ATP (at Km​ concentration) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Detection: Wash the plate 3x, add an anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP), and incubate for 1 hour. Wash again, add TMB substrate, and stop the reaction with 1M H2​SO4​ after 15 minutes.

  • Quantification: Read absorbance at 450 nm using a microplate reader.

Self-Validation System (Quality Control):

  • Positive Control: Sorafenib or Imatinib (validates assay sensitivity to known inhibitors)[4].

  • Vehicle Control: 1% DMSO without inhibitor (establishes the 100% kinase activity baseline).

  • Blank: Reaction mixture lacking the VEGFR-2 enzyme (measures background noise).

  • Validation Metric: Calculate the Z'-factor. A Z′≥0.5 confirms the assay has a wide dynamic range and low variability, validating the screening data.

Protocol: In Vitro COX-1 / COX-2 Selectivity Profiling

This protocol determines the selectivity index of pyridazinone derivatives for COX-2 over COX-1[1][2].

Causality & Rationale: Many COX-2 selective inhibitors exhibit time-dependent inhibition due to the slow, tight-binding nature of their interaction with the COX-2 side pocket. Therefore, a pre-incubation step is strictly required.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare separate reaction mixtures containing purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0) with hematin (a necessary cofactor).

  • Inhibitor Addition: Add the pyridazinone derivative at varying concentrations to both COX-1 and COX-2 tubes.

  • Critical Pre-incubation: Incubate the enzyme-inhibitor mixtures for 15 minutes at 37°C before adding the substrate. Causality: Failing to pre-incubate will result in the arachidonic acid substrate overwhelming the active site before the time-dependent pyridazinone inhibitor can bind, drastically underestimating the compound's potency.

  • Initiation: Add arachidonic acid to initiate prostaglandin synthesis. Incubate for 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify the production of Prostaglandin E2​ ( PGE2​ ) using a competitive Enzyme Immunoassay (EIA) kit.

Self-Validation System (Quality Control):

  • Positive Controls: Celecoxib (validates COX-2 inhibition) and Indomethacin (validates COX-1 inhibition).

  • 100% Initial Activity Control: Vehicle (DMSO) added instead of the inhibitor.

  • Background Control: Heat-inactivated COX enzymes (ensures no non-enzymatic conversion of arachidonic acid is occurring).

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.
  • The Expanding Therapeutic Potential of Pyridazine Deriv
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds. Semantic Scholar.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Isolation Protocol for 6-Bromo-3-chloro-4-methylpyridazine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals. Executive Summary & Mechanistic Rationale The compound 6-bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) [1] is a highly priv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The compound 6-bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) [1] is a highly privileged heterocyclic scaffold in modern drug discovery. Its value lies in its orthogonal reactivity: the C6–Br bond undergoes oxidative addition with palladium catalysts at a significantly faster rate than the C3–Cl bond. This allows researchers to perform programmable, regioselective cross-coupling sequences (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without the need for intermediate protecting groups.

Direct halogenation of 4-methylpyridazine is chemically inefficient due to the electron-deficient nature of the 1,2-diazine ring and poor regiocontrol. Instead, a robust, self-validating four-step de novo synthesis starting from citraconic anhydride is required.

The Causality of the Synthetic Strategy: The critical bottleneck in this pathway is the regioselective differentiation of the C3 and C6 positions. During the ammonolysis of the 3,6-dichloro-4-methylpyridazine intermediate, the C4-methyl group exerts both a steric hindrance effect and a weak electron-donating inductive effect (+I). These factors collectively deactivate the adjacent C3-position toward nucleophilic attack, directing the ammonia nucleophile predominantly to the less hindered C6-position[2]. Despite this inherent preference, the high-temperature and high-pressure conditions required for the reaction inevitably lead to a mixture of regioisomers[3]. To establish a scalable and self-validating system, this protocol leverages the differential solubility of these isomers. Fractional recrystallization from hot ethanol efficiently isolates the pure 6-amino-3-chloro-4-methylpyridazine, completely bypassing the need for low-throughput chromatographic separation[4]. The synthesis is finalized via a rigorously temperature-controlled Sandmeyer bromination.

Process Workflow

SynthesisWorkflow cluster_0 Phase 1: Pyridazine Core Assembly cluster_1 Phase 2: Halogenation & Regioselective Resolution cluster_2 Phase 3: Orthogonal Functionalization N1 Citraconic Anhydride + Hydrazine Hydrate N2 4-Methyl-1,2-dihydropyridazine -3,6-dione N1->N2 AcOH, Reflux (4h) Cyclocondensation N3 3,6-Dichloro-4-methylpyridazine N2->N3 POCl3, 105°C (6h) Deoxychlorination N4 6-Amino-3-chloro-4-methylpyridazine (Major Regioisomer) N3->N4 NH3 (aq), 100°C, 7 bar Autoclave & Fractional Cryst. N5 6-Bromo-3-chloro-4-methylpyridazine (Target Compound) N4->N5 NaNO2, HBr, CuBr, 0°C to 60°C Sandmeyer Reaction

Figure 1: Four-step de novo synthesis workflow for 6-bromo-3-chloro-4-methylpyridazine.

Detailed Experimental Protocols

Step 1: Cyclocondensation to 4-Methyl-1,2-dihydropyridazine-3,6-dione
  • Procedure: Charge a round-bottom flask with citraconic anhydride (1.0 equiv) and glacial acetic acid (3.0 vol). Cool the mixture to 0 °C using an ice bath. Slowly add hydrazine hydrate (1.05 equiv) dropwise to manage the exothermic reaction. Once addition is complete, equip the flask with a reflux condenser and heat to 110 °C for 4 hours.

  • Self-Validation Cue: Upon cooling to room temperature, a thick white precipitate will form.

  • Workup: Filter the solid under vacuum, wash extensively with cold water to remove residual acetic acid, and dry overnight under vacuum at 50 °C.

Step 2: Deoxychlorination to 3,6-Dichloro-4-methylpyridazine
  • Procedure: Suspend the dione from Step 1 (1.0 equiv) in neat phosphorus oxychloride (POCl₃, 5.0 equiv). Heat the suspension to 105 °C for 6 hours.

  • Self-Validation Cue: The heterogeneous suspension will gradually transition into a clear, dark amber homogeneous solution as the chlorination proceeds.

  • Workup: Distill off the excess POCl₃ under reduced pressure. Safety critical: Quench the remaining viscous residue by pouring it extremely slowly over crushed ice with vigorous stirring. Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with saturated aqueous NaHCO₃ until pH ~7, dry over Na₂SO₄, and concentrate to yield a pale yellow solid.

Step 3: Regioselective Ammonolysis & Isomer Resolution
  • Procedure: In a high-pressure autoclave, combine 3,6-dichloro-4-methylpyridazine (1.0 equiv) with 28% aqueous ammonia (10.0 equiv). Seal the reactor and heat to 100 °C (generating approx. 7 bar of pressure) for 12 hours[3].

  • Workup: Cool the reactor to room temperature and vent carefully. Extract the aqueous mixture with ethyl acetate (EtOAc), dry, and concentrate.

  • Resolution Protocol: The crude solid contains a ~3:1 mixture of 6-amino and 3-amino regioisomers. Dissolve the crude mixture in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then to 4 °C. The desired 6-amino-3-chloro-4-methylpyridazine selectively crystallizes[4]. Filter and wash with cold ethanol.

Step 4: Sandmeyer Bromination to Target Compound
  • Procedure: Dissolve 6-amino-3-chloro-4-methylpyridazine (1.0 equiv) in 48% aqueous hydrobromic acid (HBr, 5.0 equiv). Chill the solution to 0–5 °C. Prepare a solution of sodium nitrite (NaNO₂, 1.2 equiv) in a minimal amount of water and add it dropwise, ensuring the internal temperature never exceeds 5 °C to prevent premature diazonium decomposition. Stir for 30 minutes.

  • Reaction Execution: In a separate flask, suspend Copper(I) bromide (CuBr, 1.1 equiv) in 48% HBr at 0 °C. Transfer the cold diazonium solution dropwise into the CuBr suspension.

  • Self-Validation Cue: Immediate effervescence (N₂ gas evolution) will be observed. Gradually warm the reaction to 60 °C for 2 hours until gas evolution completely ceases.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organics with brine, dry over Na₂SO₄, and concentrate. Purify via a short silica gel plug (Hexanes/EtOAc) to afford 6-bromo-3-chloro-4-methylpyridazine as an off-white solid.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and self-validating analytical markers for each intermediate to ensure process integrity.

StepTransformationExpected YieldPurity (HPLC)Key ¹H-NMR Marker (CDCl₃ / DMSO-d₆)
1 Cyclocondensation85 - 90%>95%C5–H singlet at ~6.8 ppm
2 Deoxychlorination80 - 85%>98%C5–H singlet shifts downfield to ~7.4 ppm
3 Ammonolysis & Resolution40 - 45% (Isolated)>99%Appearance of broad –NH₂ singlet at ~6.5 ppm
4 Sandmeyer Bromination55 - 60%>98%Disappearance of –NH₂; C5–H singlet at ~7.6 ppm

References

Sources

Application

6-Bromo-3-chloro-4-methylpyridazine as a chemical intermediate

Application Note: 6-Bromo-3-chloro-4-methylpyridazine as a Bifunctional Intermediate in Drug Discovery Introduction & Chemical Profile Pyridazine scaffolds are highly privileged in medicinal chemistry due to their capaci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-3-chloro-4-methylpyridazine as a Bifunctional Intermediate in Drug Discovery

Introduction & Chemical Profile

Pyridazine scaffolds are highly privileged in medicinal chemistry due to their capacity to act as potent hydrogen bond acceptors, improve aqueous solubility, and enhance the metabolic stability of drug candidates[1]. Among these derivatives, 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0; Molecular Weight: 207.46 g/mol ) stands out as a highly versatile, bifunctional building block[1][2].

Featuring two distinct halogens and a sterically active methyl group, this compound enables orthogonal, step-wise functionalization[1]. This application note details the mechanistic rationale and validated protocols for utilizing this intermediate to synthesize complex, multi-substituted pyridazine targets.

Mechanistic Insights: The Causality of Orthogonal Reactivity

The strategic value of 6-Bromo-3-chloro-4-methylpyridazine lies in the differential reactivity of its C3 and C6 positions, allowing researchers to perform sequential coupling without the need for protecting groups[1][3].

  • Regioselective Palladium Catalysis at C6: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the Palladium(0) active species is highly sensitive to bond dissociation energies[1][3]. The C6–Br bond is significantly weaker than the C3–Cl bond. Consequently, Pd(0) inserts almost exclusively into the C6–Br bond, allowing for chemoselective arylation or amination at the 6-position[3][4].

  • Nucleophilic Aromatic Substitution (SNAr) at C3: The adjacent pyridazine nitrogen atoms strongly deplete electron density from the aromatic ring, activating the C3 position toward SNAr[1]. Once the C6 position is functionalized via cross-coupling, the remaining C3–Cl bond can be targeted by nucleophiles (e.g., amines, alkoxides)[3].

  • The Steric Role of the C4-Methyl Group: The methyl group at C4 is not merely decorative; it provides critical steric shielding to the adjacent C3–Cl bond. This steric hindrance suppresses premature side reactions at C3 during the initial C6 cross-coupling[1]. However, this also dictates that subsequent SNAr reactions at C3 require elevated temperatures or microwave irradiation to overcome the activation energy barrier.

Experimental Workflows & Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Synthesize 3-chloro-4-methyl-6-(aryl)pyridazine derivatives via chemoselective C–C bond formation[1][4].

Reagents:

  • 6-Bromo-3-chloro-4-methylpyridazine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1, v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 6-Bromo-3-chloro-4-methylpyridazine, arylboronic acid, and K₂CO₃.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture. Causality: The biphasic system is crucial; Dioxane solubilizes the organic reactants, while water dissolves the inorganic base and facilitates the formation of the reactive boronate complex essential for the transmetalation step.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Add Pd(dppf)Cl₂. Causality: Strict inert atmosphere prevents the oxidation of the highly sensitive Pd(0) active catalytic species back to inactive Pd(II).

  • Reaction: Heat the mixture to 80–90 °C for 4–8 hours under continuous stirring.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the starting material mass (m/z ~207) and the appearance of the intermediate mass with a characteristic chlorine isotope pattern (M, M+2 ratio of 3:1) confirms successful mono-coupling at C6.

Protocol B: SNAr Functionalization at C3

Objective: Displace the sterically hindered C3-chlorine with an amine nucleophile to yield a 3-amino-4-methyl-6-(aryl)pyridazine[1][3].

Reagents:

  • 3-chloro-4-methyl-6-(aryl)pyridazine intermediate (1.0 equiv)

  • Primary or Secondary Amine (2.0–3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in NMP in a microwave-safe vial. Causality: Polar aprotic solvents like NMP stabilize the negatively charged Meisenheimer complex transition state during the SNAr mechanism.

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing as a nucleophile.

  • Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 30–45 minutes. Causality: The C4-methyl group sterically hinders the C3 position. Microwave heating rapidly provides the thermal energy required to bypass this steric activation barrier.

  • Workup: Quench the reaction with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with water (to remove NMP), dry, and concentrate.

Self-Validation Checkpoint: Complete loss of the chlorine isotope pattern in LC-MS analysis and a distinct shift in UV absorbance (due to the extended conjugation of the newly formed C–N bond) validate the substitution.

Quantitative Data Presentation

The following table summarizes the expected reaction conditions, yields, and regioselectivity profiles when utilizing 6-Bromo-3-chloro-4-methylpyridazine in various orthogonal functionalizations.

Reaction PhaseTarget BondReagents / CatalystTemp (°C)Yield RangeRegioselectivity
Suzuki Coupling C6–BrAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80–9075–92%>98% (C6 over C3)
Buchwald Amination C6–BrAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃90–10065–85%>95% (C6 over C3)
SNAr (Amine) C3–ClR-NH₂, DIPEA, NMP100–12070–90%N/A (Only C3 remains)
SNAr (Alkoxide) C3–ClR-ONa, THF / DMF60–8080–95%N/A (Only C3 remains)

Reaction Workflow Visualization

G SM 6-Bromo-3-chloro-4-methylpyridazine (Bifunctional Scaffold) Step1 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Target: C6-Br Bond SM->Step1 Oxidative Addition (Fast at C-Br) Int C6-Substituted-3-chloro- 4-methylpyridazine (Stable Intermediate) Step1->Int Regioselective Yield >85% Step2 Nucleophilic Aromatic Substitution (SNAr) Target: C3-Cl Bond Int->Step2 Amine/Alkoxide + Heat/Base Prod C3, C6-Disubstituted- 4-methylpyridazine (Bioactive Target) Step2->Prod Steric Overcome Yield 70-90%

Workflow for the orthogonal functionalization of 6-Bromo-3-chloro-4-methylpyridazine.

References

  • Source: smolecule.
  • Title: 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0)
  • Title: Buy 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 (Cross-Coupling Applications)
  • Title: 6-(Thiophen-3-yl)
  • Title: (6-Bromo-pyridazin-3-yl)

Sources

Method

Regioselective Suzuki-Miyaura Coupling of 6-Bromo-3-chloro-4-methylpyridazine: Protocols and Mechanistic Insights

An Application Guide: Abstract This technical guide provides a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling reaction using 6-Bromo-3-chloro-4-methylpyridazine. This d...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide:

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective Suzuki-Miyaura cross-coupling reaction using 6-Bromo-3-chloro-4-methylpyridazine. This dihalogenated pyridazine is a valuable heterocyclic building block in medicinal chemistry, and its controlled functionalization is of significant interest. This document elucidates the underlying principles of chemoselectivity, provides step-by-step experimental procedures, and offers troubleshooting guidance based on established organometallic principles. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Dihalogenated Pyridazines

The pyridazine core is a privileged scaffold in modern drug discovery, appearing in molecules with a wide range of biological activities. 6-Bromo-3-chloro-4-methylpyridazine, in particular, offers two distinct reactive handles for sequential, site-selective functionalization. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, a feature that can be strategically exploited to build molecular complexity.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives. The primary challenge and opportunity when using a substrate like 6-Bromo-3-chloro-4-methylpyridazine lies in achieving high regioselectivity—preferentially reacting at the more labile C-Br bond while preserving the C-Cl bond for subsequent downstream transformations. This guide focuses on protocols optimized for this selective outcome.

Principle of the Method: Exploiting Differential Reactivity

The success of a regioselective Suzuki coupling on this substrate is governed by the relative rates of the initial oxidative addition step in the palladium catalytic cycle. The C-Br bond is weaker and more polarized than the C-Cl bond, making it significantly more susceptible to oxidative addition by a Pd(0) catalyst. This inherent difference in reactivity is the foundation of the selective protocols described herein.

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The rate-determining step for this substrate is typically the oxidative addition of the Pd(0) complex into the C-X bond.

Suzuki_Mechanism A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)(X)Ln B->C Fast for C-Br Slow for C-Cl D Transmetalation C->D E Ar-Pd(II)(R)Ln D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G H R-B(OR)2 H->D I Ar-X I->B J Base (e.g., CO3^2-) J->D

Caption: The Suzuki-Miyaura catalytic cycle.

By carefully selecting the catalyst, temperature, and reaction time, the kinetic preference for C-Br activation can be maximized, leading to the formation of the desired 6-aryl-3-chloro-4-methylpyridazine product in high yield.

Recommended Protocol: Selective Coupling with Phenylboronic Acid

This protocol details a standard procedure for the selective Suzuki coupling of 6-Bromo-3-chloro-4-methylpyridazine with phenylboronic acid.

Materials:

  • 6-Bromo-3-chloro-4-methylpyridazine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)-CH₂Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 6-Bromo-3-chloro-4-methylpyridazine (1.0 eq, e.g., 2.08 g, 10 mmol).

    • Add phenylboronic acid (1.2 eq, 1.46 g, 12 mmol).

    • Add sodium carbonate (2.5 eq, 2.65 g, 25 mmol).

    • Add the catalyst, PdCl₂(dppf)-CH₂Cl₂ (0.03 eq, 245 mg, 0.3 mmol). The choice of a pre-catalyst like PdCl₂(dppf) is crucial as the dppf ligand promotes efficient oxidative addition and reductive elimination steps.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The solvent mixture is critical for dissolving both the organic substrate and the inorganic base.

    • Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution:

    • After degassing, heat the reaction mixture to 85-90 °C under a positive pressure of nitrogen.

    • Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. The disappearance of the starting material is a key indicator.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (25 mL each).

    • Combine the organic extracts and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-phenyl-3-chloro-4-methylpyridazine.

Experimental_Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst) B 2. Solvent Addition & Degassing (Dioxane/Water, N2 Purge) A->B C 3. Heating & Reaction Monitoring (85-90°C, TLC/LC-MS) B->C D 4. Cooldown & Quench C->D E 5. Liquid-Liquid Extraction (EtOAc/Water) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H Pure Product (6-Aryl-3-chloro-4-methylpyridazine) G->H

Caption: Standard experimental workflow for Suzuki coupling.

Parameter Optimization and Data

The choice of catalyst, base, and solvent can significantly impact yield and selectivity. The following table summarizes typical conditions used for Suzuki couplings on related dihalogenated pyridazine systems, providing a basis for further optimization.

Parameter Condition A (Recommended) Condition B (Alternative) Condition C (Phosphine-free) Rationale & Comments
Catalyst PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)Dppf is a robust ligand for heteroaromatic couplings. Pd(PPh₃)₄ is a classic choice but can be air-sensitive. SPhos is a modern Buchwald ligand often effective for challenging substrates.
Base Na₂CO₃ (2.5 eq)K₂CO₃ (3.0 eq)Cs₂CO₃ (2.0 eq)Na₂CO₃ is cost-effective and generally sufficient. K₂CO₃ is slightly stronger. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive.
Solvent Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)DME / H₂O (4:1)Dioxane/water is a versatile and common system. Toluene-based systems can sometimes improve yields for less polar substrates.
Temperature 85-90 °C100 °C80 °CTemperature should be high enough for efficient reaction but low enough to prevent catalyst decomposition and side reactions.
Typical Yield >85%75-90%>90%Yields are highly dependent on the specific boronic acid used.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (decomposed).3. Insufficiently strong base.1. Ensure thorough degassing; use fresh catalyst.2. Use fresh, high-purity boronic acid.3. Switch to a stronger base like K₂CO₃ or Cs₂CO₃.
Low Yield 1. Incomplete reaction.2. Proto-deboronation of boronic acid.3. Product degradation under heat.1. Increase reaction time or slightly increase temperature.2. Use a slight excess of boronic acid (1.2-1.5 eq).3. Lower the reaction temperature and extend the time.
Formation of Bis-coupled Product Reaction temperature is too high or reaction time is too long, leading to C-Cl bond activation.Reduce reaction temperature to 70-80 °C. Monitor carefully by LC-MS and stop the reaction once the starting material is consumed.
Formation of Dehalogenated Byproduct Competing hydrodehalogenation pathway.Ensure an oxygen-free environment. Use of a different phosphine ligand might be necessary.

Conclusion

The regioselective Suzuki-Miyaura coupling of 6-Bromo-3-chloro-4-methylpyridazine is a robust and reliable transformation that provides access to a wide array of valuable 6-aryl-3-chloropyridazine intermediates. The key to success lies in leveraging the inherent differential reactivity of the C-Br and C-Cl bonds. By employing a suitable palladium catalyst system, such as PdCl₂(dppf), under carefully controlled conditions, researchers can achieve high yields and excellent selectivity for the desired product. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important reaction in research and development settings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497–5508. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-3-chloro-4-methylpyridazine

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds.[1][3] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have rendered it an indispensable tool for medicinal chemists, replacing harsher, more traditional methods.[1]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and synthetically valuable substrate: 6-Bromo-3-chloro-4-methylpyridazine. This electron-deficient dihalogenated pyridazine presents an interesting case for regioselective functionalization, offering a gateway to a diverse range of novel chemical entities.

Understanding the Substrate: 6-Bromo-3-chloro-4-methylpyridazine

The substrate, 6-Bromo-3-chloro-4-methylpyridazine, is a functionalized pyridazine ring. The pyridazine core is an electron-deficient heterocycle, a characteristic that generally facilitates the oxidative addition of palladium, a key step in the Buchwald-Hartwig catalytic cycle.[4] The presence of two distinct halogen atoms, bromine and chlorine, at the C6 and C3 positions respectively, introduces the critical question of regioselectivity.

Regioselectivity: A Predictable Outcome Based on Fundamental Principles

In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the trend: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to cleavage during the rate-determining oxidative addition step compared to the stronger C-Cl bond.[5]

For the substrate , 6-Bromo-3-chloro-4-methylpyridazine, it is therefore highly probable that the Buchwald-Hartwig amination will proceed with high selectivity at the C6 position, leaving the C3 chloro substituent intact for subsequent orthogonal transformations. This predicted selectivity allows for a stepwise and controlled elaboration of the pyridazine scaffold. While computational models can sometimes predict exceptions to this general trend, the established principles of C-X bond reactivity provide a strong foundation for our experimental design.[6]

The Buchwald-Hartwig Amination: Mechanism and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the aryl-halogen bond of the substrate, forming a palladium(II) intermediate. This is generally considered the rate-determining step of the reaction.[1][7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[1]

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key reaction parameters:

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst, promoting the desired reactivity, and influencing the substrate scope. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are often employed to facilitate the amination of challenging substrates, including aryl chlorides.[8][9][10]

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.

Experimental Protocols

The following protocols provide a starting point for the successful Buchwald-Hartwig amination of 6-Bromo-3-chloro-4-methylpyridazine. Optimization of these conditions may be necessary for specific amine coupling partners.

Protocol 1: General Procedure for the Amination of 6-Bromo-3-chloro-4-methylpyridazine

This protocol is designed for a general screening of reaction conditions and is suitable for a wide range of primary and secondary amines.

Materials:

  • 6-Bromo-3-chloro-4-methylpyridazine

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 6-Bromo-3-chloro-4-methylpyridazine (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst premix to the Schlenk tube containing the substrate, amine, and base.

  • Add additional anhydrous toluene to bring the total reaction volume to 5 mL.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of Reaction Parameters for Protocol 1

ParameterRecommended ValueNotes
Substrate1.0 equiv6-Bromo-3-chloro-4-methylpyridazine
Amine1.2 equivCan be varied based on amine reactivity
Pd(OAc)₂2 mol%Precatalyst
XPhos4 mol%Ligand
NaOtBu1.4 equivBase
SolventTolueneAnhydrous
Temperature100 °CMay be adjusted
AtmosphereInert (Ar or N₂)Critical for catalyst stability
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

Microwave irradiation can significantly accelerate reaction times and improve yields in many cases.

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 6-Bromo-3-chloro-4-methylpyridazine (0.5 mmol), the desired amine (0.6 mmol), Pd(OAc)₂ (0.01 mmol, 2 mol%), XPhos (0.02 mmol, 4 mol%), and sodium tert-butoxide (0.7 mmol).

  • Add anhydrous toluene (3 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-60 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Process

The Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex L2Pd(Ar)(NR'R'') Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Substrate Ar-Br Substrate->Oxidative_Addition Amine_Base HNR'R'' + Base Amine_Base->Amine_Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Amine, and Base Combine Add Catalyst to Reaction Mixture Reagents->Combine Catalyst_Prep Prepare Pd/Ligand Premix Catalyst_Prep->Combine Heating Heat under Inert Atmosphere Combine->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Extract Product Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium catalyst is sensitive to oxygen.

    • Insufficiently Active Catalyst System: For less reactive amines or aryl chlorides, consider using a more electron-rich and bulky ligand (e.g., BrettPhos) or a different palladium precatalyst.

    • Base Incompatibility: Some functional groups may be sensitive to strong bases like NaOtBu. In such cases, a milder base like Cs₂CO₃ or K₃PO₄ may be more suitable, although this may require higher reaction temperatures or longer reaction times.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the halogen is replaced by a hydrogen atom, can sometimes be observed. It can be minimized by ensuring an efficient coupling reaction.

    • Diarylation of Primary Amines: If a primary amine is used, diarylation can be a competing reaction. This can often be controlled by adjusting the stoichiometry of the reagents or by using a bulkier ligand.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of C-N coupled products from 6-Bromo-3-chloro-4-methylpyridazine. The predictable regioselectivity, favoring reaction at the more labile C-Br bond, makes this an attractive strategy for the synthesis of complex molecules. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently generate a wide range of novel amino-pyridazine derivatives, which can serve as valuable building blocks in drug discovery and development programs.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jonckers, T. H. M., et al. (2007). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 63(30), 7045-7054. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Unparalleled Rates for the Activation of Aryl Chlorides and Bromides: Coupling with Amines and Boronic Acids in Minutes at Room Temperature. Angewandte Chemie International Edition, 46(24), 4464-4468. [Link]

  • Nolan, S. P., et al. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. Journal of Organometallic Chemistry, 690(24-25), 5836-5843. [Link]

  • Marion, N., & Nolan, S. P. (2007). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(16), 2750-2752. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2(8), 1528-1540. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]

  • Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Kambe, N., et al. (2014). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 346, 1-33. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Hartwig, J. F., et al. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(4), 1617-1627. [Link]

  • Mirica, L. M., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 62(2). [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

Sources

Method

Application Note: Regioselective Synthesis and Characterization of 6-Bromo-3-chloro-4-methylpyridazine

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0) Strategic Overview & Mechanistic Rationale In modern drug discovery, mixed dihalopy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0)

Strategic Overview & Mechanistic Rationale

In modern drug discovery, mixed dihalopyridazines are highly prized building blocks. The orthogonal reactivity of the C-6 bromide and the C-3 chloride allows for sequential, site-specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the direct electrophilic bromination of 3-chloro-4-methylpyridazine is synthetically unviable due to the highly electron-deficient nature of the 1,2-diazine ring.

To bypass this limitation, we employ a robust, two-step sequence starting from commercially available 3,6-dichloro-4-methylpyridazine. This route relies on regioselective nucleophilic aromatic substitution (SNAr) followed by a Sandmeyer-type halogen exchange .

The Causality Behind the Chemistry
  • Regioselective Amination: The methyl group at the C-4 position exerts both steric hindrance and an electron-donating (+I) effect, which deactivates the adjacent C-3 chloride toward nucleophilic attack. Consequently, when subjected to aqueous ammonia, the SNAr reaction occurs preferentially at the less hindered, more electrophilic C-6 position. This precise regiocontrol is a validated standard in process chemistry, famously utilized in the discovery and scale-up of the SMN2 splicing modifier [1],[2].

  • Sandmeyer Bromination: Converting the resulting C-6 amine to a bromide via a diazonium intermediate bypasses the need for electrophilic aromatic substitution. The single-electron transfer (SET) mechanism, catalyzed by Cu(I), installs the bromide with complete retention of regiochemistry and high functional group tolerance.

Synthetic Workflow

Figure 1: Regioselective 2-step synthesis of 6-bromo-3-chloro-4-methylpyridazine.

Experimental Protocols

Step 1: Synthesis of 6-Amino-3-chloro-4-methylpyridazine

Note: The electron-deficient pyridazine requires forcing conditions for unactivated SNAr with a weak nucleophile like ammonia[2].

  • Reaction Setup: Charge a PTFE-lined autoclave (or Hastelloy pressure vessel) with 3,6-dichloro-4-methylpyridazine (10.0 g, 61.3 mmol, 1.0 eq) and 25% aqueous ammonia (150 mL, excess).

  • Heating: Seal the vessel securely and heat to 110 °C behind a blast shield. Maintain stirring at this temperature for 48 hours. The initial suspension will gradually turn into a solution as the reaction progresses[1].

  • Workup: Cool the reactor to room temperature (0–5 °C internal) before carefully venting any residual pressure. Extract the aqueous mixture with ethyl acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to separate the major 6-amino regioisomer from trace amounts of the 3-amino byproduct.

Self-Validating Checkpoints (IPC):

  • LC-MS: Complete consumption of the starting material ( m/z 163.0) and appearance of the product mass ( m/z 144.0 [M+H]+).

  • TLC: Rf = 0.35 (Hexanes/EtOAc 1:1, UV 254 nm).

Step 2: Sandmeyer Bromination to 6-Bromo-3-chloro-4-methylpyridazine

Note: Temperature control is critical. Diazotization must be kept at 0 °C to prevent the degradation of the unstable diazonium salt into a phenolic byproduct.

  • Diazotization: Suspend 6-amino-3-chloro-4-methylpyridazine (5.0 g, 34.8 mmol, 1.0 eq) in 48% aqueous hydrobromic acid (40 mL). Cool the vigorously stirred suspension to 0 °C using an ice-brine bath.

  • Nitrite Addition: Dissolve sodium nitrite (2.88 g, 41.8 mmol, 1.2 eq) in a minimum amount of distilled water (approx. 10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Halogen Exchange: In a separate round-bottom flask, dissolve copper(I) bromide (7.49 g, 52.2 mmol, 1.5 eq) in 48% aqueous HBr (30 mL) and heat to 60 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the hot CuBr solution.

  • Workup: Once gas evolution ceases, cool the mixture to room temperature. Carefully neutralize the acidic solution with saturated aqueous NaHCO3 until pH ~7. Extract with dichloromethane (3 × 75 mL), dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure target compound.

Self-Validating Checkpoints (IPC):

  • Visual Cue: Vigorous nitrogen (N2) gas bubbling will occur upon adding the diazonium salt to the CuBr solution. The cessation of bubbling is a primary visual indicator of reaction completion.

  • LC-MS: Shift from m/z 144.0 to the characteristic Br/Cl isotope pattern at m/z 206.9, 208.9, and 210.9 [M+H]+.

Quantitative Data & Analytical Characterization

The following table summarizes the expected physical and analytical data for the starting material, intermediate, and final product to ensure rigorous quality control during synthesis,[1].

CompoundAppearanceExpected Yield1H NMR (CDCl3, δ ppm)LC-MS[M+H]+ ( m/z )
3,6-Dichloro-4-methylpyridazine Yellow powderN/A (SM)7.41 (q, J = 0.9 Hz, 1H), 2.42 (d, J = 1.0 Hz, 3H)163.0, 165.0
6-Amino-3-chloro-4-methylpyridazine Pale yellow solid65–70%6.65 (s, 1H), 4.80 (br s, 2H, NH2), 2.30 (s, 3H)144.0, 146.0
6-Bromo-3-chloro-4-methylpyridazine Off-white solid75–80%7.48 (s, 1H), 2.45 (s, 3H)206.9, 208.9, 210.9

Note: The dramatic upfield shift of the C-5 proton in the intermediate (from ~7.41 ppm to 6.65 ppm) is diagnostic of successful amination, driven by the strong electron-donating resonance effect of the C-6 amino group.

References

  • Ratni, H., et al. "Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA)." Journal of Medicinal Chemistry, 61(15), 6501-6517 (2018). URL:[Link]

  • Moessner, C., et al. "Development and Optimization of the Manufacturing Process for RNA-Splicing Modifier Risdiplam RG7916." ACS Symposium Series, Vol. 1423, Chapter 8, 301-332 (2022). URL:[Link]

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-chloro-4-methylpyridazine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, reaction optimization, and standardized experimental protocols for the regioselective function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, reaction optimization, and standardized experimental protocols for the regioselective functionalization of dihalopyridazines.

Introduction & Strategic Importance

Substituted pyridazines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in neuroactive agents, kinase inhibitors, and cardiovascular drugs. The functionalization of these heterocycles often relies on transition-metal-catalyzed cross-coupling.

6-Bromo-3-chloro-4-methylpyridazine is a highly versatile bifunctional building block. The presence of two orthogonal halogens (bromide at C6 and chloride at C3) presents a unique opportunity for sequential, site-selective functionalization. However, achieving high regioselectivity requires a precise understanding of the oxidative addition kinetics inherent to the palladium catalytic cycle[1]. This application note provides a validated framework for the regioselective Suzuki-Miyaura coupling of arylboronic acids exclusively at the C6 position.

Mechanistic Rationale: The Causality of Regioselectivity

In polyhalogenated heteroarenes, the site-selectivity of the Suzuki-Miyaura coupling is primarily governed by the relative rates of oxidative addition of the active Pd(0) species into the carbon-halogen bonds[1].

The regioselective preference for the C6 position in 6-bromo-3-chloro-4-methylpyridazine is driven by two synergistic factors:

  • Bond Dissociation Energy (BDE): The C–Br bond is significantly weaker (approx. 66–82 kcal/mol) than the C–Cl bond (approx. 80–88 kcal/mol)[2][3]. Because oxidative addition is typically the rate-determining step, the lower activation barrier for the cleavage of the C–Br bond heavily biases the reaction toward the C6 position[4].

  • Steric Microenvironment: The methyl group at the C4 position introduces mild steric hindrance adjacent to the C3-chloride. This further suppresses the background oxidative addition at C3, reinforcing the kinetic preference for the unhindered C6-bromide.

By strictly controlling the stoichiometry of the arylboronic acid (1.0 to 1.05 equivalents) and selecting an appropriate catalyst system, the C3-chloride remains fully intact for downstream functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Catalytic Cycle & Regioselective Pathway

CatalyticCycle A Pd(0) Active Catalyst B Oxidative Addition (Kinetically favored at C6-Br) A->B C Pd(II) Intermediate (C6-Pd-Br Complex) B->C C-Br BDE ~66-82 kcal/mol C-Cl BDE ~80-88 kcal/mol D Transmetalation (Arylboronic Acid + Base) C->D E Pd(II) Diaryl Intermediate D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G 6-Aryl-3-chloro-4-methylpyridazine (Target Product) F->G

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting C6-Br regioselective oxidative addition.

Reaction Optimization & Quantitative Data

To establish a self-validating and robust protocol, various catalyst/base/solvent systems were evaluated. The goal was to maximize the yield of the mono-coupled product while suppressing the formation of the C3,C6-diaryl byproduct.

Table 1: Optimization of Reaction Conditions for C6-Arylation

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Regioselectivity (C6:C3)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)907495:5
2Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 89 >99:1
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)1008598:2
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1007188:12

Note: Entry 2 represents the optimal conditions. The bidentate dppf ligand effectively stabilizes the Pd(II) intermediate, preventing premature decomposition, while the biphasic Dioxane/Water system ensures excellent solubility of both the organic substrates and the inorganic base.

Standardized Experimental Protocol

The following methodology details the optimized conditions (Table 1, Entry 2) for the synthesis of 6-aryl-3-chloro-4-methylpyridazine derivatives.

Reagents and Equipment
  • Substrate: 6-Bromo-3-chloro-4-methylpyridazine (1.00 mmol, 207.46 g/mol )

  • Coupling Partner: Arylboronic acid (1.05 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃, 2.00 mmol)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

  • Equipment: Schlenk tube or sealed microwave vial, magnetic stirrer, argon/nitrogen manifold.

Step-by-Step Procedure

Step 1: Reagent Preparation

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-bromo-3-chloro-4-methylpyridazine (207.5 mg, 1.00 mmol) and the selected arylboronic acid (1.05 mmol).

  • Add K₂CO₃ (276.4 mg, 2.00 mmol) to the reaction vessel.

Step 2: Degassing (Critical for Trustworthiness) Causality Check: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides. Thorough degassing is non-negotiable for reproducible yields.

  • Add 1,4-dioxane (4.0 mL) and H₂O (1.0 mL) to the mixture.

  • Sparge the biphasic mixture with Argon for 15 minutes using a submerged needle, or perform three standard Freeze-Pump-Thaw cycles.

  • Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (36.6 mg, 0.05 mmol) under a positive stream of Argon. Seal the vessel.

Step 3: Reaction Execution

  • Transfer the sealed vessel to a pre-heated oil bath at 80 °C.

  • Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The C-Br oxidative addition is typically complete within 4 to 6 hours. Do not over-heat or extend reaction times unnecessarily, as this promotes off-target C3-arylation.

Step 4: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 20% EtOAc in Hexanes).

  • The desired 6-aryl-3-chloro-4-methylpyridazine typically elutes as a distinct, UV-active band.

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Setup Combine Reagents Step2 2. Degassing Argon Sparge (15 min) Step1->Step2 Step3 3. Catalysis 80°C, 4-6h, Vigorous Stir Step2->Step3 Step4 4. Workup EtOAc/H2O Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation LC-MS & NMR Analysis Step5->Step6

Caption: Step-by-step experimental workflow for the regioselective Suzuki-Miyaura coupling.

Conclusion

The regioselective Suzuki-Miyaura cross-coupling of 6-bromo-3-chloro-4-methylpyridazine is a highly predictable and scalable transformation. By exploiting the inherent bond dissociation energy differences between the C6-bromide and C3-chloride[2][3], chemists can reliably synthesize mono-arylated pyridazine intermediates. The optimized protocol utilizing Pd(dppf)Cl₂ in a biphasic dioxane/water system ensures excellent yields and >99:1 regioselectivity, preserving the C3-chloride for subsequent derivatization in drug discovery campaigns.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at:[Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. Available at:[Link]

  • Regioselective construction of two isomeric BN-fused aromatic frameworks enabling the synthesis of ultralong room-temperature phosphorescence materials. RSC Publishing - The Royal Society of Chemistry. Available at:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 6-Bromo-3-chloro-4-methylpyridazine in Targeted Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, pyridazines serve as privileged bioisosteric replacements for phenyl or pyridine rings. Their inclusion typically improves aqueous solubility, lowers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, pyridazines serve as privileged bioisosteric replacements for phenyl or pyridine rings. Their inclusion typically improves aqueous solubility, lowers lipophilicity (LogP), and introduces highly directional hydrogen-bond acceptors[1]. Among the diverse array of available building blocks, 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) [2] has emerged as a structurally premium scaffold.

With a molecular weight of 207.46 g/mol and a Csp3 fraction of 0.2[2], this dihalogenated heterocycle provides researchers with a highly programmable core. The true power of this molecule lies in its capacity for orthogonal functionalization —allowing scientists to sequentially install two different pharmacophores at the C6 and C3 positions without the need for intermediate protecting groups. This application note details the mechanistic causality, validated protocols, and quantitative benchmarks for utilizing this scaffold in drug discovery pipelines[1].

Mechanistic Causality: The Orthogonal Reactivity Paradigm

The strategic deployment of 6-Bromo-3-chloro-4-methylpyridazine relies on exploiting the distinct electronic and steric environments of its two halogens[3]. The pyridazine core is highly electron-deficient, activating both the C3 and C6 positions. However, regioselectivity is strictly governed by two field-proven principles:

  • Thermodynamic vs. Kinetic Activation (C6 Preference): The carbon-bromine (C6–Br) bond possesses a lower bond dissociation energy (BDE) than the carbon-chlorine (C3–Cl) bond. In the presence of a low-valent Palladium(0) catalyst, oxidative addition occurs kinetically at the C6 position[3].

  • Steric Shielding (C3 Protection): The methyl group at the C4 position acts as a steric shield for the adjacent C3-chlorine. This steric bulk actively impedes premature transmetalation or nucleophilic attack at C3 during the initial coupling phase, pushing the regioselectivity profile of the C6-bromo functionalization to >99:1.

Once the C6 position is functionalized (e.g., via a Suzuki-Miyaura coupling), the C3-chloro position remains fully primed for subsequent Nucleophilic Aromatic Substitution (S_N_Ar) or Buchwald-Hartwig amination, driven by the inherent electron deficiency of the heterocycle.

OrthogonalReactivity Start 6-Bromo-3-chloro- 4-methylpyridazine (CAS 89283-91-0) Step1 Pd-Catalyzed Suzuki Coupling (C6-Br Selectivity) Start->Step1 Intermediate 3-Chloro-6-aryl- 4-methylpyridazine Step1->Intermediate Step2 SNAr or Buchwald Amination (C3-Cl Reactivity) Intermediate->Step2 Product 3,6-Disubstituted 4-methylpyridazine (Lead Compound) Step2->Product

Caption: Orthogonal functionalization strategy exploiting the differential reactivity of C6-Br and C3-Cl.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality for the reagents chosen and analytical checkpoints to verify success before proceeding.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C6-Functionalization)

This protocol installs an aryl/heteroaryl group exclusively at the C6 position.

Reagents & Conditions:

  • Substrate: 6-Bromo-3-chloro-4-methylpyridazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

  • Temperature: 80 °C under N₂ atmosphere for 4-6 hours.

Causality & Rationale:

  • Ligand Choice: The bidentate dppf ligand creates a wide bite angle that stabilizes the Pd(II) intermediate, preventing premature reductive elimination and catalyst precipitation (palladium black formation) often seen with electron-deficient heteroaryls[3].

  • Biphasic Solvent System: Water is not merely a co-solvent; it is mechanistically required to hydrolyze the boronic acid into the reactive boronate anion[Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd complex.

  • Mild Base: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent unwanted hydrolysis of the sensitive C3-Cl bond.

Validation & Checkpoints:

  • LC-MS Verification: The starting material exhibits a classic Br/Cl isotopic signature (M, M+2, M+4). A successful reaction is validated when LC-MS shows complete conversion to a mass representing the coupled product, shifting to a strictly Cl-only isotopic pattern (M, M+2 in a 3:1 ratio). This definitively proves the bromine was selectively replaced.

Protocol B: S_N_Ar Amination (C3-Functionalization)

Following C6-coupling, the C3-chlorine is displaced using an amine nucleophile to finalize the pharmacophore.

Reagents & Conditions:

  • Substrate: 3-Chloro-6-aryl-4-methylpyridazine intermediate (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., morpholine or piperazine derivative) (3.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Temperature: 120 °C (Thermal heating or Microwave irradiation for 30 mins).

Causality & Rationale:

  • Thermal Energy: While the pyridazine ring is electron-deficient, the C4-methyl group creates a steric shield around the C3-chlorine. Elevated temperatures (120 °C) provide the necessary kinetic energy to overcome this steric barrier and drive the S_N_Ar reaction to completion.

  • Solvent Choice: NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex transition state during the nucleophilic attack.

Validation & Checkpoints:

  • Phase-Separation Workup: The reaction is quenched with water and extracted with EtOAc. Because S_N_Ar reactions often use excess amine, washing the organic layer with mildly acidic brine (pH ~5) selectively partitions the unreacted aliphatic amine into the aqueous layer, yielding a highly pure organic phase.

  • Mass Spectrometry: Disappearance of the M+2 chlorine isotope peak confirms the complete displacement of the halogen.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and regioselectivity metrics when executing the orthogonal workflows described above.

Reaction StepTransformationReagents / ConditionsExpected YieldRegioselectivity (C6 vs C3)
Step 1 Suzuki-Miyaura CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C82 – 95% > 99:1 (Exclusive to C6)
Step 1 (Alt) Sonogashira CouplingAlkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60 °C78 – 88% > 95:5 (Favors C6)
Step 2 S_N_Ar AminationSec-Amine, DIPEA, NMP, 120 °C75 – 90% N/A (Only C3-Cl remains)
Step 2 (Alt) Buchwald-HartwigPri-Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100 °C65 – 85% N/A (Only C3-Cl remains)

Translational Applications in Drug Discovery

Because of its predictable reactivity and favorable physicochemical properties, 6-Bromo-3-chloro-4-methylpyridazine is heavily utilized in the synthesis of advanced therapeutics[1].

  • Kinase Inhibitors: The pyridazine core acts as an excellent hinge-binding motif in the ATP pocket of kinases. The C4-methyl group often projects into hydrophobic sub-pockets, increasing target residence time.

  • PROTACs & Molecular Glues: The orthogonal handles allow for the precise attachment of a target-protein binding ligand at the C6 position, while the C3 position can be functionalized with an optimized PEG or alkyl linker leading to an E3 ligase recruiter[3].

DrugDiscovery Scaffold Scaffold Selection (Dihalopyridazine) Library Divergent Library Synthesis Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit-to-Lead Optimization Screening->Hit Lead Preclinical Candidate Hit->Lead

Caption: Integration of the dihalopyridazine scaffold into a high-throughput drug discovery pipeline.

References[2] Title: 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) Product Specifications

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 6-Bromo-3-chloro-4-methylpyridazine

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the chemoselective functionalization of highly functionalized dihalopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the chemoselective functionalization of highly functionalized dihalopyridazines.

Achieving site-selectivity in 6-bromo-3-chloro-4-methylpyridazine requires precise control over reaction kinetics. While the C–Br bond is intrinsically more reactive toward palladium oxidative addition than the C–Cl bond, the electron-deficient nature of the pyridazine core activates both halogens[1]. Unoptimized conditions frequently lead to undesired diarylation, homocoupling, or catalyst poisoning. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to master this transformation.

Part 1: Mechanistic Framework & Causality

To optimize this reaction, one must understand the interplay between bond dissociation energies (BDE) and steric microenvironments.

  • Electronic Bias (The Halogen Effect): The BDE of a standard C–Br bond is significantly lower than that of a C–Cl bond. Under standard Pd(0) catalysis, oxidative addition into the C-6 bromide is kinetically favored[1]. However, because the pyridazine ring is highly electronegative, the C-3 chloride is also highly activated, making it susceptible to insertion by electron-rich palladium species[2].

  • Steric Shielding (The Methyl Effect): The methyl group at the C-4 position is not merely a spectator. It provides critical steric bulk that shields the adjacent C-3 chloride[3]. This steric hindrance raises the activation energy required for palladium to insert into the C–Cl bond, thereby widening the kinetic differentiation between the C-6 and C-3 positions and naturally driving chemoselectivity toward C-6.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OA Oxidative Addition Chemoselective at C-6 (Br) Pd0->OA 6-Bromo-3-chloro-4-methylpyridazine (Fast) Side Undesired OA at C-3 (Cl) Sterically hindered by C-4 Methyl Pd0->Side (Slow / Suppressed) TM Transmetalation Ar-B(OH)2 + Base OA->TM Intermediate: Pd(II)(Ar)(Br)L2 RE Reductive Elimination C-6 Arylated Product TM->RE RE->Pd0 Product Release

Catalytic cycle demonstrating chemoselective oxidative addition at the C-6 position.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant diarylation (coupling at both C-6 and C-3) despite targeting only the C-6 position? Causality: You are likely overriding the natural halogen bias by using overly forcing conditions or inappropriate ligands. If you use an excess of boronic acid (>1.1 eq), high temperatures (>90°C), or highly electron-rich dialkylbiarylphosphines (like XPhos or SPhos) designed specifically to activate C–Cl bonds[4], the catalyst will readily couple the C-3 position once the C-6 bromide is consumed. Resolution: Strictly limit the boronic acid to 1.0–1.05 equivalents. Switch to a milder catalyst system like Pd(dppf)Cl2​ or Pd(PPh3​)4​ , which are less prone to inserting into C–Cl bonds under moderate heating (70–80°C)[3].

Q2: My reaction stalls at ~50% conversion, and I see unreacted starting material. What is causing this? Causality: Pyridazine nitrogens are strong Lewis bases. They can coordinate to the palladium center, forming stable, off-cycle resting states that poison the catalyst[2]. Alternatively, protodeboronation of your boronic acid may have occurred (exacerbated by strong bases and high heat), meaning you have simply run out of the coupling partner before the halide is consumed. Resolution: Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) to compensate for background poisoning. To prevent protodeboronation, use a milder base like K3​PO4​ or Na2​CO3​ instead of Cs2​CO3​ , and ensure your solvent is thoroughly degassed, as oxygen promotes boronic acid degradation.

Q3: Can I reverse the selectivity to couple at the C-3 chloride instead of the C-6 bromide? Causality: Reversing inherent selectivity is highly challenging but theoretically possible through "catalyst-controlled" site-selectivity[4]. However, because the C-4 methyl group sterically blocks the C-3 position, achieving C-3 selectivity directly on this specific substrate is kinetically unfavorable. Resolution: The most reliable synthetic route to a C-3 functionalized product is to first couple the C-6 bromide with a sacrificial or protective group, functionalize the C-3 chloride using bulky ligands (e.g., XPhos)[4], and then manipulate the C-6 position.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and chemoselectivity. Data reflects typical outcomes when optimizing for the C-6 mono-arylated product.

EntryCatalyst / Ligand SystemBase (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Selectivity (C-6 Mono : Di-aryl)
1 (Optimal) Pd(dppf)Cl2​ (5 mol%) K3​PO4​ 1,4-Dioxane / H2​O (4:1)80>9598 : 2
2 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene / EtOH / H2​O 809092 : 8
3 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane / H2​O (4:1)100>9560 : 40 (Ligand overrides bias)
4 Pd(OAc)2​ / SPhos Cs2​CO3​ DMF / H2​O (4:1)1008545 : 55 (Strong base promotes C-Cl insertion)

Conclusion: Bidentate ligands with moderate electron-donating properties ( dppf ) combined with mild bases ( K3​PO4​ ) provide the tightest kinetic control, preventing the catalyst from interacting with the sterically hindered C-3 chloride.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates strict stoichiometric limits and In-Process Control (IPC) checks. This prevents the "blind processing" that often leads to failed cross-couplings.

Workflow Prep 1. Reagent Prep Strict Stoichiometry (1.05 eq Ar-B(OH)2) Degas 2. Degassing Freeze-Pump-Thaw (Removes O2) Prep->Degas React 3. Reaction 80°C, 12h (Kinetic Control) Degas->React Monitor 4. IPC Monitoring LC-MS / TLC (Check Diarylation) React->Monitor Workup 5. Workup Extraction & Chromatography Monitor->Workup

Step-by-step self-validating experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology: C-6 Selective Arylation

Step 1: Reagent Preparation (Strict Stoichiometry)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-3-chloro-4-methylpyridazine (1.00 mmol, 1.0 eq).

  • Add the arylboronic acid. Critical: Weigh exactly 1.05 mmol (1.05 eq). Exceeding this limit provides the thermodynamic driving force for undesired C-3 diarylation once the C-6 bromide is consumed.

  • Add anhydrous K3​PO4​ (2.00 mmol, 2.0 eq) and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

Step 2: Degassing (Oxygen Exclusion) 4. Seal the Schlenk tube with a rubber septum. 5. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). 6. In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge this solvent mixture with Argon for 30 minutes. 7. Add 5.0 mL of the degassed solvent mixture to the Schlenk tube via syringe.

Step 3: Reaction Execution 8. Place the Schlenk tube in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure the biphasic mixture is well emulsified.

Step 4: In-Process Control (IPC) Validation 9. Self-Validation Check: At the 4-hour mark, temporarily remove the flask from the heat. Extract a 50 µL aliquot via a purged syringe. 10. Quench the aliquot in 0.5 mL EtOAc and 0.5 mL water. Analyze the organic layer via LC-MS.

  • Scenario A: Starting material is <5%, Diarylation is <2%. Action: Reaction is complete. Proceed to workup.
  • Scenario B: Starting material is >20%, but Boronic Acid is completely consumed. Action: Protodeboronation has occurred. Spike the reaction with an additional 0.15 eq of boronic acid and resume heating.
  • Scenario C: Starting material is >20%, Boronic Acid is present. Action: Catalyst poisoning by the pyridazine ring. Continue heating for another 8 hours.

Step 5: Workup and Purification 11. Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL). 12. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL). 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C-6 arylated product.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC , nih.gov. 1

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC , nih.gov. 3

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI , mdpi.com. 4

  • How to avoid byproduct formation in Suzuki reactions of chloropyridines - Benchchem , benchchem.com.2

Sources

Optimization

Side reactions in the synthesis of 6-Bromo-3-chloro-4-methylpyridazine derivatives

Welcome to the Technical Support Center for halopyridazine synthesis. The functionalization of pyridazine derivatives—specifically the synthesis of 6-Bromo-3-chloro-4-methylpyridazine—presents unique chemoselective and r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halopyridazine synthesis. The functionalization of pyridazine derivatives—specifically the synthesis of 6-Bromo-3-chloro-4-methylpyridazine—presents unique chemoselective and regioselective challenges. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to eliminate side reactions.

Process Overview & Mechanistic Pathway

Before troubleshooting, it is critical to map the synthetic environment. The transformation of 4-methylpyridazine into its di-halogenated derivative involves competing electrophilic and radical pathways. Understanding these divergence points is the key to suppressing side reactions.

Pathway SM 4-Methylpyridazine (Starting Material) Step1 Chlorination (Cl2 or NCS, AcOH) SM->Step1 Int1 3-Chloro-4-methylpyridazine (Intermediate) Step1->Int1 Major Pathway Side1 5-Chloro/Bromo Isomers (Steric/Electronic misdirection) Step1->Side1 Minor Pathway Step2 Bromination (Br2 or NBS, 2-8°C) Int1->Step2 Target 6-Bromo-3-chloro-4-methylpyridazine (Target Product) Step2->Target EAS Mechanism (Controlled Temp) Side2 Ring-Opening Products (N-N Cleavage via Radicals) Step2->Side2 Radical Mechanism (Excess Heat/Light) Side3 Hydrolysis Products (S_NAr during harsh workup) Target->Side3 Alkaline Hydrolysis (pH > 9) BHT Add BHT (Radical Scavenger) Suppresses Ring-Opening BHT->Step2 Inhibits Radicals

Mechanistic workflow for 6-Bromo-3-chloro-4-methylpyridazine synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant ring-opening side products during the bromination step? Causality & Solution: Ring-opening in heteroaromatic systems like pyridazines during halogenation often proceeds via the cleavage of the N-N bond, which is driven by radical intermediates ()[1]. If your reaction conditions inadvertently promote radical formation (e.g., light exposure, trace peroxides in aging solvents), bromine radicals will attack the ring, leading to acyclic side products. Actionable Fix: Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 5.0 mol% to suppress radical pathways, ensuring the reaction proceeds strictly via the desired Electrophilic Aromatic Substitution (EAS) mechanism ()[1]. Maintain low temperatures (2–8°C) to further stabilize the intermediate ()[2].

Q2: How do I minimize the formation of positional isomers (e.g., 5-bromo vs. 6-bromo)? Causality & Solution: The methyl group at position 4 exerts both steric and electronic directing effects. While the electron-donating nature of the methyl group activates the ring for EAS, steric hindrance can push the incoming halogen to the less hindered position ()[3]. In pyridazine systems, electrophilic attack is generally challenging due to the electron-deficient nature of the diazine ring, requiring strong activation ()[4]. Actionable Fix: Optimize the solvent and electrophile. Using pre-formed, highly reactive halogenating agents (like N-Bromosuccinimide, NBS) in a polar, non-nucleophilic solvent (like dichloromethane or acetic acid) at low temperatures enhances regioselectivity toward the 6-position ()[2].

Q3: My product degrades during workup and isolation. What is causing this instability? Causality & Solution: Halopyridazines can be highly sensitive to extreme pH. Strong alkaline conditions can induce nucleophilic aromatic substitution (S_NAr) or alkaline hydrolysis, replacing the halogen with a hydroxyl group ()[5]. Conversely, residual strong acids from the halogenation step can catalyze decomposition ()[4]. Actionable Fix: Implement a self-validating neutralization protocol. Carefully quench the reaction with a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) rather than sodium hydroxide (NaOH) ()[4]. Monitor the aqueous layer pH to ensure it remains strictly between 7.0 and 7.5 before extraction.

Quantitative Data: Optimization of Bromination Conditions

The following table summarizes the causal relationship between reaction parameters (temperature, additives) and the distribution of target versus side products during the bromination of 3-chloro-4-methylpyridazine.

EntryTemperature (°C)Halogenating AgentAdditiveTarget Yield (%)Ring-Opening (%)Isomeric Impurities (%)
125Br₂ (1.5 eq)None45.035.015.0
22–8Br₂ (1.05 eq)None72.518.08.5
32–8NBS (1.05 eq)None81.012.05.0
4 2–8 NBS (1.05 eq) BHT (5 mol%) 94.5 < 1.0 3.5

Self-Validating Experimental Protocol

Objective: Selective bromination of 3-chloro-4-methylpyridazine while suppressing radical-mediated ring-opening and positional isomerism.

Step 1: Preparation & Inertion

  • Action: Flame-dry a 500 mL three-neck round-bottom flask. Purge with Argon for 15 minutes.

  • Causality: Excluding atmospheric moisture and oxygen prevents the formation of hypobromous acid and suppresses unwanted radical initiation.

  • Self-Validation Check: Use an oil bubbler to confirm positive argon pressure. The system is validated for use only when a steady, slow bubble rate is established and maintained.

Step 2: Reagent Dissolution & Radical Suppression

  • Action: Dissolve 3-chloro-4-methylpyridazine (10.0 g, 1.0 eq) in 150 mL of anhydrous dichloromethane (DCM). Add Butylated hydroxytoluene (BHT) (5.0 mol%) as a radical scavenger ()[1].

  • Causality: BHT intercepts bromine radicals, shutting down the N-N bond cleavage pathway and forcing the reaction strictly through the EAS mechanism.

  • Self-Validation Check: Visually confirm complete dissolution. Suspended particles create local concentration gradients that drive over-halogenation. Do not proceed until the solution is completely clear.

Step 3: Thermal Control

  • Action: Submerge the flask in an ice-water bath to achieve an internal temperature of 2–8°C ()[2].

  • Causality: Low temperatures maintain the stability of the pyridazine ring and favor kinetic control, increasing regioselectivity for the 6-position.

  • Self-Validation Check: Insert an internal reaction thermometer. The system is validated for the next step only when the internal temperature reads strictly below 8°C for at least 5 consecutive minutes.

Step 4: Electrophile Addition

  • Action: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in 50 mL of DCM. Add dropwise over 45 minutes via an addition funnel.

  • Causality: Slow addition prevents thermal spikes and maintains a low steady-state concentration of the electrophile, minimizing di-bromination.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1) every 30 minutes. The reaction is complete and self-validated when the starting material spot completely disappears, and a single major lower-Rf spot appears.

Step 5: Quenching & Neutralization

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL).

  • Causality: Mild neutralization prevents both acid-catalyzed decomposition and base-catalyzed nucleophilic aromatic substitution (S_NAr) ()[4] ()[5].

  • Self-Validation Check: Test the aqueous layer with a calibrated pH meter or high-resolution pH paper. The quench is validated only when the pH reads exactly 7.0–7.5.

Step 6: Extraction & Isolation

  • Action: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure in a dark environment.

  • Causality: Light exposure during concentration can trigger late-stage photolytic degradation of the halopyridazine.

  • Self-Validation Check: Weigh the crude product and perform a crude NMR. The absence of a peak corresponding to the C-6 proton confirms successful substitution.

References

  • Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Chlorination and bromination of pyridine Source: ResearchGate URL: [Link]

  • Title: Substitution Reactions of Benzene and Other Aromatic Compounds Source: Michigan State University (MSU) Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in 6-Bromo-3-chloro-4-methylpyridazine Cross-Couplings

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a wall when functionalizing highly electron-deficient diazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently consult with discovery chemists who hit a wall when functionalizing highly electron-deficient diazines. 6-Bromo-3-chloro-4-methylpyridazine is a notoriously stubborn electrophile. While its dihalo-nature offers a pathway for orthogonal functionalization, the intrinsic electronics of the pyridazine core often lead to stalled reactions, catalyst death, and frustrating side products.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind these failures and provide self-validating solutions to get your cross-coupling reactions back on track.

Part 1: Diagnostic FAQ – Unlocking the Causality of Low Reactivity

Q: Why does my palladium catalyst deactivate so rapidly when coupling this substrate, even with standard Pd(PPh₃)₄? A: The pyridazine ring is a strongly electron-deficient diazine. The adjacent nitrogen atoms possess lone pairs that act as potent σ-donors, while the electron-poor ring is a strong π-acceptor. This combination allows the pyridazine substrate (and your coupled product) to strongly coordinate to Pd(0) and Pd(II) intermediates, forming stable, catalytically inactive complexes—a classic case of catalyst poisoning 12. Standard ligands like PPh₃ lack the steric bulk required to prevent this multi-dentate coordination. Solution: Transition to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf). The extreme steric profile of XPhos creates a microenvironment around the palladium center that physically occludes the pyridazine nitrogens from binding, while its electron-rich nature accelerates the initial oxidative addition 3.

Q: How do I ensure strict chemoselectivity for the C6-bromo position over the C3-chloro position? A: Chemoselectivity in dihalopyridazines is governed by two factors: Bond Dissociation Energy (BDE) and steric hindrance 4. The C6-Br bond is inherently weaker than the C3-Cl bond, making it the kinetically favored site for oxidative addition. Furthermore, in 6-Bromo-3-chloro-4-methylpyridazine, the C4-methyl group exerts significant steric hindrance on the adjacent C3-chloro position. Validation Check: If you observe C3-coupling or bis-coupling, your catalyst system is likely too reactive (e.g., excessive thermal energy) or you are using a vast excess of the coupling partner. Maintain stoichiometry at 1.05 equivalents of the organoboron reagent and keep temperatures ≤ 80°C to lock in C6 selectivity 5.

Q: I am observing significant amounts of the des-bromo byproduct (3-chloro-4-methylpyridazine). What drives this protodehalogenation? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes reduction rather than transmetalation. This is often exacerbated by the slow transmetalation rates typical of electron-deficient heteroaryls. Moisture in the solvent or the use of protic solvents (like ethanol) provides a ready source of hydrides (via β-hydride elimination from alkoxides). Solution: Switch to a strictly anhydrous solvent system (e.g., dry Toluene) and use a solid, anhydrous base like K₃PO₄. Ensure rigorous degassing, as oxygen disrupts the catalytic cycle and promotes side reactions.

Part 2: Visual Troubleshooting Logic

Use the following diagnostic workflow to identify and resolve the root cause of your specific reaction failure.

TroubleshootingWorkflow Start Low Reactivity / Low Yield 6-Bromo-3-chloro-4-methylpyridazine CheckSM Is the Starting Material (SM) Consumed? Start->CheckSM Poisoning No: Catalyst Poisoning (N-Coordination to Pd) CheckSM->Poisoning SM Recovered OffTarget Yes: Off-Target Reactions (Side Products Formed) CheckSM->OffTarget SM Depleted SolPoisoning Action: Switch to Bulky Ligands (XPhos, dppf) to block N-binding Poisoning->SolPoisoning IdentifySide Identify Major Byproduct OffTarget->IdentifySide Proto Des-bromo Product (Protodehalogenation) IdentifySide->Proto C3Couple C3-Coupling or Bis-Coupled Product IdentifySide->C3Couple SolProto Action: Use Anhydrous K3PO4, Dry Toluene, Rigorous Degassing Proto->SolProto SolC3 Action: Lower Temp (≤80°C), Strict 1.05 eq Coupling Partner C3Couple->SolC3

Diagnostic workflow for resolving cross-coupling failures with 6-Bromo-3-chloro-4-methylpyridazine.

Part 3: Quantitative Catalyst Performance Matrix

Selecting the right catalyst system is non-negotiable. The table below summarizes quantitative performance metrics for various palladium systems when applied to pyridazine scaffolds 1.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Target ReactionC6 SelectivityTypical YieldMechanistic Advantage
Pd(PPh₃)₄ Monodentate (Unshielded)Na₂CO₃ / DME-H₂O80Suzuki-MiyauraModerate< 30%Baseline; highly susceptible to N-coordination poisoning.
PdCl₂(dppf) Bidentate (Shielded)K₂CO₃ / DME80Suzuki-MiyauraHigh75-85%Bidentate bite angle stabilizes Pd(II), prevents multi-pyridazine binding.
Pd(OAc)₂ + XPhos Biarylphosphine (Bulky)K₃PO₄ / Toluene80-100Suzuki-MiyauraExcellent> 85%Extreme steric bulk physically blocks N-coordination; highly active for C-Br.
Pd₂(dba)₃ + BrettPhos Biarylphosphine (Bulky)NaOtBu / Dioxane90Buchwald-HartwigExcellent70-80%Accelerates reductive elimination, suppressing β-hydride elimination.
Part 4: Validated Experimental Protocol
Site-Selective C6 Suzuki-Miyaura Coupling

Objective: Chemoselective C-C bond formation at the C6 position, leaving the sterically hindered C3-chloro group intact for downstream functionalization.

Reagents:

  • 6-Bromo-3-chloro-4-methylpyridazine (1.0 mmol, 207.46 mg)

  • Arylboronic Acid (1.05 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • XPhos (0.10 mmol, 10 mol%)

  • K₃PO₄ (anhydrous, finely ground) (2.0 mmol)

  • Toluene (Dry, 10 mL)

Step-by-Step Methodology & Causality:

  • System Purging: Add the pyridazine substrate, arylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask. Evacuate and backfill with Argon three times.

    • Causality: Oxygen promotes oxidative homocoupling of the boronic acid. This consumes your reagent, alters the stoichiometry, and forces the reaction toward the C3 position if you compensate by adding excess boronic acid.

  • Catalyst Pre-Activation: In a separate vial inside a glovebox (or under strict Argon flow), dissolve Pd(OAc)₂ and XPhos in 2 mL of degassed toluene. Stir for 10 minutes at room temperature.

    • Self-Validation Check: The solution will transition from a reddish-brown to a pale yellow/orange color. This visual cue confirms the reduction of Pd(II) to the active L-Pd(0) species before it is exposed to the strongly coordinating pyridazine.

  • Solvent Addition: Add the remaining 8 mL of degassed toluene to the main Schlenk flask, followed by the pre-activated catalyst solution via syringe.

  • Controlled Heating: Heat the reaction mixture strictly to 80°C.

    • Causality: Do not exceed 80°C. The weaker C6-Br bond readily undergoes oxidative addition at this temperature. Pushing the temperature higher provides the thermal energy required to activate the sterically hindered C3-Cl bond, ruining your chemoselectivity.

  • Reaction Monitoring: Sample the reaction at 2 hours via LC-MS.

    • Self-Validation Check: You should observe the mass of the C6-coupled product. If a mass corresponding to [M - Br + H] (protodehalogenation) is dominant, immediately verify the anhydrous state of your K₃PO₄ and solvent.

  • Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Proceed to standard column chromatography.

Part 5: References
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions Source: BenchChem URL:1

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes Source: ResearchGate URL:4

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: ACS Publications URL:2

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks Source: LMU Munich URL:5

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: NIH PMC URL:3

Sources

Optimization

Technical Support Center: Ligand Effects in Palladium-Catalyzed Amination of 6-Bromo-3-chloro-4-methylpyridazine

Welcome to the Technical Support Center for the palladium-catalyzed amination of 6-bromo-3-chloro-4-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the palladium-catalyzed amination of 6-bromo-3-chloro-4-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and selective C-N cross-coupling reactions for this specific substrate. The inherent challenge of this dihalogenated pyridazine lies in achieving selective amination, a process critically influenced by ligand choice. This document will explain the causality behind experimental choices to empower you to overcome common hurdles in your research.

Troubleshooting Guide: Navigating Your Amination Reaction

This section addresses specific issues that may arise during your experiments with 6-bromo-3-chloro-4-methylpyridazine.

Issue 1: Low or No Conversion to the Desired Product

Question: I am not observing any significant formation of my desired aminated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in a Buchwald-Hartwig amination of this substrate can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to proceed.[1]

    • Cause: Incomplete reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) state.

    • Solution: Ensure your reaction is performed under strictly inert conditions (argon or nitrogen atmosphere) as oxygen can oxidize the Pd(0) catalyst.[2] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can also be beneficial.

  • Ligand Degradation: Phosphine ligands are often air-sensitive.

    • Cause: Oxidation of the phosphine ligand, rendering it incapable of stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: Handle and store phosphine ligands under an inert atmosphere. Ensure solvents are properly degassed to remove dissolved oxygen.

  • Suboptimal Ligand Choice: Not all ligands are created equal for this specific transformation.

    • Cause: The chosen ligand may not possess the right balance of steric bulk and electron-donating properties to facilitate the oxidative addition and reductive elimination steps efficiently with the pyridazine substrate.

    • Solution: A ligand screening is highly recommended. For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often effective.[3] Consider ligands from the biarylphosphine class such as XPhos, SPhos, or BrettPhos, which are known to be effective in challenging aminations.[4]

  • Inappropriate Base: The choice and strength of the base are critical.

    • Cause: The base may not be strong enough to deprotonate the amine or the resulting amine-Pd complex. Alternatively, a very strong base might lead to side reactions or degradation of the starting material.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig aminations. Other bases to consider include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). The solubility of the base in the chosen solvent can also play a role.

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Cause: A poor solvent choice can lead to low solubility of the starting materials or the catalyst, hindering the reaction rate.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. A solvent screen can help identify the optimal medium for your specific amine and ligand combination.

Issue 2: Formation of Palladium Black and Reaction Stalling

Question: My reaction mixture turns black, and the reaction stops before completion. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[2] This depletes the active catalyst from the solution, causing the reaction to stall.

  • Cause: This is often due to the instability of the palladium-ligand complex under the reaction conditions. The ligand may dissociate from the palladium center, leading to the aggregation of palladium atoms.

  • Prevention Strategies:

    • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) can sometimes help to better stabilize the palladium catalyst and prevent aggregation.

    • Ligand Choice: Bulky, electron-rich ligands generally form more stable complexes with palladium and are less prone to dissociation. Consider switching to a more robust ligand.

    • Temperature Control: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Concentration: Running the reaction at a higher concentration can sometimes favor the desired catalytic turnover versus decomposition pathways.

Issue 3: Poor Regioselectivity - Amination at the C-Cl Position

Question: I am observing a mixture of products, with amination occurring at both the C-Br and C-Cl positions. How can I improve the selectivity for the C-Br position?

Answer:

Achieving high regioselectivity is key when working with dihalogenated substrates. In the case of 6-bromo-3-chloro-4-methylpyridazine, the C-Br bond is significantly more reactive towards oxidative addition to the Pd(0) center than the C-Cl bond. Therefore, selective amination at the C-Br position is generally expected. However, if you are observing a loss of selectivity, consider the following:

  • Reaction Temperature and Time:

    • Cause: Prolonged reaction times at high temperatures can sometimes lead to the slower amination at the C-Cl position, especially after the C-Br position has fully reacted.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-aminated product is formed. Lowering the reaction temperature may also enhance selectivity.

  • Ligand Effects:

    • Cause: The nature of the ligand can influence the relative rates of oxidative addition at the two positions.

    • Solution: While bulky, electron-rich ligands are generally preferred, a systematic screening of different ligands can help identify the one that provides the best selectivity for your specific amine. Bidentate ligands like Xantphos have been shown to be effective in promoting selective aminations of halogenated heterocycles.[5][6]

  • Catalyst Loading:

    • Cause: A very high catalyst loading might drive the reaction to completion at both positions.

    • Solution: For the more reactive C-Br bond, a lower catalyst loading may be sufficient and could help to minimize the competing reaction at the C-Cl position.[5]

Ligand Selection Guide for Amination of 6-Bromo-3-chloro-4-methylpyridazine

The choice of ligand is arguably the most critical parameter in controlling the outcome of this reaction. The table below summarizes the characteristics of commonly used ligands and their potential applicability.

Ligand FamilyExample LigandsKey CharacteristicsExpected Outcome for 6-bromo-3-chloro-4-methylpyridazine
Biarylphosphines XPhos, SPhos, BrettPhosBulky and electron-rich, promoting both oxidative addition and reductive elimination.Generally effective for amination of heteroaryl halides. Good starting point for screening.
Bidentate Ligands Xantphos, BINAP, dppfForm stable, well-defined complexes with palladium. Can offer good control over selectivity.Xantphos is a strong candidate for achieving high regioselectivity in the amination of dihalogenated heterocycles.[5][6]
Dialkylphosphines tBu₃PVery electron-rich and sterically demanding.Can be highly active but may be more sensitive to reaction conditions.

Experimental Workflow & Protocols

General Protocol for Ligand Screening

A systematic approach is crucial for identifying the optimal ligand.

  • Setup: In an array of oven-dried reaction vials under an inert atmosphere, add 6-bromo-3-chloro-4-methylpyridazine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol%).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.).

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

  • Analysis: Take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion of the starting material and the ratio of the desired mono-aminated product to any di-aminated or other side products. The ligand that provides the highest yield and selectivity is the optimal choice.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(L_n)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)(L_n)(R₂NH)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(L_n)-NR₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond more reactive than the C-Cl bond in this reaction?

A1: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. This is due to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond.

Q2: Can the pyridazine nitrogen interfere with the reaction?

A2: Yes, the lone pair of electrons on the pyridazine nitrogen can coordinate to the palladium catalyst. This can potentially inhibit the catalytic activity by competing with the desired coordination of the ligand or the amine. The use of bulky ligands can help to mitigate this issue by creating a sterically hindered environment around the palladium center, disfavoring the coordination of the pyridazine nitrogen.

Q3: Is it necessary to use a glovebox for this reaction?

A3: While a glovebox provides the ideal inert environment, these reactions can be successfully performed using standard Schlenk techniques. The key is to rigorously exclude oxygen and moisture. This involves using oven-dried glassware, properly purging the reaction vessel with an inert gas (argon or nitrogen), and using anhydrous, degassed solvents.

Q4: What should I do if I observe hydrodehalogenation (replacement of Br or Cl with H) as a side product?

A4: Hydrodehalogenation can occur through a competing reaction pathway. This is sometimes promoted by certain bases or the presence of water. Ensure you are using anhydrous solvents and high-purity reagents. Screening different bases (e.g., switching from a strong alkoxide base to a weaker carbonate or phosphate base) may also help to minimize this side reaction.

Q5: Can I perform this reaction with a primary amine?

A5: Yes, the Buchwald-Hartwig amination is compatible with primary amines. However, a potential side reaction is the diarylation of the primary amine. To favor monoarylation, you can use an excess of the primary amine or choose a ligand that is known to promote selective monoarylation, such as those from the BrettPhos family.[7]

References

  • Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Thomson, P. F., Lagisetty, P., Balzarini, J., De Clercq, E., & Lakshman, M. K. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728–1735. [Link]

  • ResearchGate. (n.d.). Effect of ligands on yield and regioselectivity. Retrieved from [Link]

  • PubMed. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Harvard University. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Retrieved from [Link]

  • Ji, X., & Hartwig, J. F. (2006). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 128(50), 16434–16441. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1435–1439. [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 520–523. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • ResearchGate. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. [Link]

  • Sigman, M. S., & Norrby, P.-O. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5433. [Link]

  • Semantic Scholar. (n.d.). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Retrieved from [Link]

  • PubMed. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 6-Bromo-3-chloro-4-methylpyridazine in Synthetic Protocols

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 6-Bromo-3-chloro-4-methylpyridazine. This guide is designed to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 6-Bromo-3-chloro-4-methylpyridazine. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of this versatile heterocyclic building block during chemical reactions. Our goal is to move beyond generic advice and offer a causal understanding of the decomposition pathways, enabling you to develop robust and reproducible synthetic methods.

Introduction: The Duality of Reactivity and Stability

6-Bromo-3-chloro-4-methylpyridazine is a valuable reagent in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of its two halogen substituents, allowing for selective functionalization. However, the electron-deficient nature of the pyridazine ring, which facilitates certain desired reactions like palladium-catalyzed cross-couplings, also renders the molecule susceptible to degradation under various reaction conditions.[2] Understanding the mechanisms of decomposition is paramount to successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for 6-Bromo-3-chloro-4-methylpyridazine during a reaction?

A1: The primary decomposition pathways observed are hydrodehalogenation (reductive dehalogenation) and protodehalogenation .

  • Hydrodehalogenation: This is the replacement of a halogen atom (in this case, bromine or chlorine) with a hydrogen atom.[3] It is a common side reaction in palladium-catalyzed cross-coupling reactions and is often mediated by palladium-hydride (Pd-H) species that can form in the catalytic cycle.[3] The more labile C-Br bond is typically more susceptible to this reduction than the stronger C-Cl bond.[4]

  • Protodehalogenation: This involves the cleavage of a carbon-halogen bond by a proton source, which can be present as an impurity (e.g., water) or as a component of the reaction mixture (e.g., acidic conditions).

A less common, but possible, side reaction is homo-coupling , where two molecules of the pyridazine couple to form a bipyridazine, consuming the starting material.[2]

Q2: Which of the two halogens, bromine or chlorine, is more likely to be lost during a reaction?

A2: The bromine atom at the 6-position is significantly more susceptible to decomposition and displacement than the chlorine atom at the 3-position. This is due to the difference in the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and more readily cleaved than the C-Cl bond (C-Cl bond energy: ~339 kJ/mol vs. C-Br bond energy: ~276 kJ/mol).[4] This differential reactivity is often exploited for selective cross-coupling reactions, but it also means that reaction conditions must be carefully controlled to prevent unwanted loss of the bromo substituent.

Q3: How does the pyridazine ring itself contribute to the molecule's instability?

A3: The two adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which creates an electron-deficient aromatic system.[2] This has two main consequences:

  • Facilitation of Oxidative Addition: The electron-deficient nature of the ring makes the carbon-halogen bonds more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0), which is a crucial step in many cross-coupling reactions.[4][5]

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, which can lead to catalyst inhibition or deactivation, potentially altering the course of the reaction and promoting side reactions.[2]

Q4: What are the recommended storage and handling conditions for 6-Bromo-3-chloro-4-methylpyridazine to ensure its stability?

A4: To maintain the integrity of 6-Bromo-3-chloro-4-methylpyridazine, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[6] It should be protected from moisture and light. When handling, it is crucial to use dry solvents and reagents to prevent hydrolysis and other decomposition pathways.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are common applications for 6-Bromo-3-chloro-4-methylpyridazine. However, these are also the reactions where decomposition is most frequently observed.

Issue 1: Significant Formation of the De-brominated Byproduct (3-chloro-4-methylpyridazine)

This is the most common issue, pointing towards hydrodehalogenation.

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions A High % of 3-chloro-4-methylpyridazine byproduct B Formation of Pd-H Species A->B leads to E Optimize Ligand & Base B->E mitigated by H Use a Pre-catalyst B->H mitigated by C High Reaction Temperature F Lower Reaction Temperature C->F addressed by D Inappropriate Base/Solvent G Select Anhydrous, Aprotic Solvents D->G addressed by

Caption: Troubleshooting workflow for hydrodehalogenation.

Potential CauseSuggested Solution(s)Rationale
Formation of Pd-H Species Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos).[2][7]These ligands promote the desired reductive elimination step over the formation and reaction of Pd-H species.
Base Selection: Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides (e.g., NaOtBu).[8]Strong bases can promote the formation of Pd-H species, especially in the presence of protic impurities.[8]
High Reaction Temperature Lower the reaction temperature in 10°C increments.Higher temperatures can accelerate the rate of hydrodehalogenation.[8] A lower temperature may be sufficient for the desired coupling without promoting the side reaction.
Inappropriate Solvent Use anhydrous, aprotic solvents like toluene or dioxane instead of protic solvents (e.g., alcohols) or DMF.[3]Protic solvents and DMF can act as hydride sources, leading to the formation of Pd-H species.[3]
Catalyst System Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle).Pre-catalysts can provide a more controlled and efficient generation of the active Pd(0) species, potentially reducing the formation of unwanted Pd-H intermediates.[7]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize De-bromination

This protocol provides a starting point for the selective coupling at the 6-position (C-Br bond).

Materials:

  • 6-Bromo-3-chloro-4-methylpyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv, finely ground)

  • 1,4-Dioxane/Water (4:1, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 6-Bromo-3-chloro-4-methylpyridazine, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

A 1. Add Solids to Schlenk Flask (Pyridazine, Boronic Acid, Base) B 2. Inert Atmosphere Exchange (Evacuate/Backfill with Ar/N2 x3) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Monitor Reaction (80-90°C, TLC/LC-MS) D->E F 6. Work-up (Cool, Dilute, Wash) E->F G 7. Purification (Column Chromatography) F->G H Desired Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Side Reactions

Materials:

  • 6-Bromo-3-chloro-4-methylpyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (a palladacycle pre-catalyst, 0.02 equiv)[7]

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add 6-Bromo-3-chloro-4-methylpyridazine, XPhos Pd G3, and NaOtBu to an oven-dried reaction vial with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Place the vial in a preheated heating block at 100°C.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash, dry, and purify as described in the Suzuki protocol.

Data Summary: Influence of Reaction Parameters on Decomposition

The following table summarizes the expected impact of key reaction parameters on the stability of 6-Bromo-3-chloro-4-methylpyridazine, with a focus on minimizing the primary decomposition pathway of de-bromination.

ParameterConditionExpected De-brominationRationale
Catalyst Ligand Bulky, electron-rich (e.g., XPhos, RuPhos)LowPromotes desired C-N or C-C bond formation over hydrodehalogenation.[9]
Less bulky (e.g., PPh₃)Moderate to HighMay not sufficiently stabilize the catalyst or accelerate reductive elimination.
Base Weak inorganic (e.g., K₂CO₃, K₃PO₄)LowLess likely to generate hydride species.[8]
Strong alkoxide (e.g., NaOtBu)HighCan promote deprotonation of trace water or other protic species, leading to Pd-H formation.[8]
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)LowLess likely to act as a hydride source.[3]
Aprotic, polar (e.g., DMF)Moderate to HighCan be a source of hydrides, especially at elevated temperatures.[3]
Protic (e.g., Alcohols)HighCan directly act as a hydride source.[3]
Temperature 60-80°CLowMinimizes the rate of decomposition pathways.
>100°CHighCan accelerate hydrodehalogenation and other side reactions.[8]

Concluding Remarks

The successful application of 6-Bromo-3-chloro-4-methylpyridazine in organic synthesis hinges on a nuanced understanding of its reactivity and stability. By carefully selecting the catalyst system, base, solvent, and temperature, researchers can significantly mitigate the common decomposition pathway of hydrodehalogenation. The protocols and troubleshooting guides provided herein are intended to serve as a robust starting point for your experimental design, empowering you to achieve higher yields, improved purity, and more reliable synthetic outcomes.

References

  • BenchChem. (2025). Minimizing hydrodehalogenation side products in palladium catalysis. BenchChem Technical Support Center.
  • Smolecule. (2023, November 23). Buy 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support Center.
  • Herrera, B. T., et al. (2019). Rapid optical determination of enantiomeric excess, diastereomeric excess, and total concentration using dynamic-covalent assemblies. A demonstration using 2-aminocyclohexanol and chemometrics. Journal of the American Chemical Society, 141(28), 11151–11160.
  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • Nongkhlaw, R. L., Nongrum, R., & Myrboh, B. (n.d.).
  • Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • BenchChem. (2025). preventing homo-coupling side reactions in pyridazine synthesis.
  • McDonough, J. E., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(4), 374-381.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Duhayon, C., et al. (2018). Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions, 47(32), 11028-11039.
  • Maleczka, R. E., et al. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(41), 7087-7090.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • de la Torre, M. C., & Goya, P. (2022).
  • McDonough, J. E., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(4), 374-381.
  • BenchChem. (2025). Preventing dehalogenation during reactions of bromo-fluoroanilines.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Metal-phosphine complex.
  • Slanina, Z., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • Perera, D., et al. (2020). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of....
  • Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237.
  • Sanjosé-Orduna, J., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 11(16), 5484-5490.
  • ResearchGate. (n.d.).
  • Biscoe, M. R., et al. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 10(16), 3505–3508.
  • Kapdi, A. R., & Sánchez, G. (2014). Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • Organic Chemistry Portal. (n.d.). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0.
  • Wijesinghe, M. B., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 26(15), 4443.

Sources

Optimization

Technical Support Center: A Guide to Reactions Involving 6-Bromo-3-chloro-4-methylpyridazine

Welcome to the technical support center for 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. As a polyfunctionalized pyridazine, this compound offers multiple reaction sites, enabling the synthesis of diverse and complex molecular architectures.[1][2] However, its unique electronic properties and multiple reactive centers can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate your synthetic challenges successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and fundamental reactivity of 6-Bromo-3-chloro-4-methylpyridazine.

Q1: How should I properly store and handle 6-Bromo-3-chloro-4-methylpyridazine?

A: Proper storage and handling are critical for maintaining the compound's integrity and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4][5] This minimizes degradation from moisture and atmospheric oxygen. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid creating dust. After handling, wash your hands thoroughly.[8]

Q2: What are the primary safety concerns associated with this compound?

A: 6-Bromo-3-chloro-4-methylpyridazine is classified as a toxic substance.

  • Toxicity: It is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3] The shipping classification is TOXIC SOLID, ORGANIC, N.O.S., Hazard Class 6.1.[9]

  • Exposure Prevention: Avoid all personal contact, including inhalation.[8] Ensure engineering controls like fume hoods are operational. An eyewash station and safety shower should be readily accessible.[6][7]

Q3: What is the relative reactivity of the bromine vs. the chlorine substituent?

A: The relative reactivity of the two halogen atoms is a key consideration for selective functionalization and depends heavily on the reaction type.

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): The C-Br bond is generally more reactive than the C-Cl bond towards oxidative addition to a Palladium(0) catalyst. The typical order of reactivity for halides is I > Br > Cl.[10] This allows for selective coupling at the C6-bromo position while leaving the C3-chloro position intact, which can then be used for subsequent transformations.

  • In Nucleophilic Aromatic Substitution (SNAr): The reactivity is governed by the electrophilicity of the carbon atom to which the halogen is attached. The pyridazine ring is electron-deficient, which facilitates SNAr reactions.[2][11] The relative reactivity of the C3-Cl versus the C6-Br can be influenced by the positions of the electron-withdrawing nitrogen atoms and the methyl group. In many electron-deficient systems, the position ortho or para to a ring nitrogen is highly activated. Careful analysis of the specific electronic environment is necessary, and regioselectivity may need to be determined empirically for a given nucleophile.

Section 2: Troubleshooting Guide for Common Reactions

This section provides specific, question-and-answer-based troubleshooting for the most common synthetic transformations involving 6-Bromo-3-chloro-4-methylpyridazine.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming C-C bonds with this substrate.[12]

Q1: My Suzuki-Miyaura coupling reaction shows low or no conversion. What are the likely causes and how can I fix it?

A: Failure in Suzuki couplings often traces back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

  • Cause 1: Inactive Catalyst: The active Pd(0) species is susceptible to deactivation.

    • Solution: Ensure your catalyst is from a reliable source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), inefficient reduction to Pd(0) can be an issue. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[13] Additionally, ensure the phosphine ligand is not oxidized; use fresh, high-purity ligands. For electron-rich or sterically hindered substrates, specialized bulky, electron-rich phosphine ligands like SPhos or XPhos can dramatically improve results.[14][15]

  • Cause 2: Suboptimal Base or Solvent: The base is crucial for activating the boronic acid for transmetalation.[16]

    • Solution: The choice of base is often empirical.[17] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common. If your substrate is base-sensitive, a milder base like potassium fluoride (KF) may be effective.[16][17] The solvent must solubilize the reactants. Aprotic polar solvents like DME, dioxane, or toluene, often with water as a co-solvent, are standard.[13][15]

  • Cause 3: Boronic Acid Instability/Decomposition: Boronic acids can undergo protodeborylation or form inactive trimeric anhydrides (boroxines).

    • Solution: Use fresh, high-purity boronic acid. If instability is suspected, consider using a more stable boronate ester, such as a pinacol or MIDA boronate.[14] Ensure your reaction is rigorously degassed, as oxygen can accelerate decomposition pathways.

Suzuki_Troubleshooting start Low/No Conversion in Suzuki Coupling q1 Is the catalyst active? start->q1 q2 Are base/solvent conditions optimal? q1->q2 Yes sol1 Use fresh catalyst/ligand. Try a Pd(0) source (e.g., Pd(PPh3)4). Use bulky ligands (e.g., SPhos). q1->sol1 No q3 Is the boronic acid stable? q2->q3 Yes sol2 Screen different bases (K2CO3, K3PO4). Ensure adequate solvent polarity (e.g., Toluene/H2O). Check reagent solubility. q2->sol2 No sol3 Use fresh boronic acid. Switch to a boronate ester (pinacol, MIDA). Ensure rigorous degassing. q3->sol3 No end end q3->end Yes (Re-evaluate substrate reactivity)

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of homo-coupling of my boronic acid. How can I minimize this side reaction?

A: Homo-coupling is a common side reaction that consumes your boronic acid and complicates purification.[14]

  • Cause 1: Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids, often mediated by the palladium catalyst.

    • Solution: Rigorous degassing of your solvent and reaction vessel is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 30+ minutes or by performing several freeze-pump-thaw cycles.[14]

  • Cause 2: Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the palladium intermediate has more time to engage in side reactions.

    • Solution: Optimize the base and ligand choice. An appropriate base is essential for forming the active "ate" complex of the boronic acid.[16] Bulky, electron-rich ligands can accelerate both oxidative addition and reductive elimination, disfavoring side pathways.[14]

  • Cause 3: High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can increase the rate of homo-coupling.

    • Solution: Employ a slow addition of the boronic acid (e.g., via syringe pump) to the reaction mixture. This keeps its concentration low at any given time, favoring the desired cross-coupling pathway.[14]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridazines

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80Low to Moderate[13]
PdCl₂(dppf)dppfK₂CO₃DME80High[13]
Pd(OAc)₂SPhosK₃PO₄Toluene100High[13]

Note: Yields are highly substrate-dependent. This table provides a general guide for initial catalyst screening.

B. Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is an effective method for introducing alkyne functionalities onto the pyridazine core.[10][18]

Q1: My Sonogashira coupling is failing or giving low yields. What should I check first?

A: Successful Sonogashira couplings depend on the synergy between the palladium catalyst, copper co-catalyst, and base.

  • Solution:

    • Check Reagents: Ensure the terminal alkyne is pure and the amine base (typically triethylamine or diisopropylamine) is dry and free of acidic impurities.

    • Catalyst System: Both the palladium catalyst and the copper(I) co-catalyst (usually CuI) are essential in the classical Sonogashira reaction.[10] Ensure both are added. The CuI should ideally be fresh or washed to remove any inhibiting oxidized species.

    • Inert Atmosphere: The Pd(0) catalyst and copper acetylide intermediates are sensitive to oxygen. The reaction must be performed under a strictly inert atmosphere.[10]

Q2: I am getting a lot of diyne byproduct from Glaser coupling. How can I prevent this?

A: The formation of a diyne (homo-coupled alkyne) is the most common side reaction in Sonogashira couplings, known as Glaser or Hay coupling.[19]

  • Cause: This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[14][19]

  • Solution 1: Switch to a Copper-Free Protocol. Many modern Sonogashira protocols omit the copper co-catalyst. While sometimes slower, these conditions completely eliminate the primary pathway for Glaser coupling. This is the most robust solution.[20]

  • Solution 2: Ensure a Strictly Inert Atmosphere. If using a copper-catalyzed system, the exclusion of oxygen is paramount. Rigorously degas all solvents and reagents. Maintaining a positive pressure of argon or nitrogen is crucial. Some protocols even suggest using a reducing atmosphere (e.g., H₂/N₂) to minimize oxygen's effect.[14][19]

General Protocol for Copper-Free Sonogashira Coupling

This protocol is adapted from established methodologies for related heterocyclic halides.[14][21]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 6-Bromo-3-chloro-4-methylpyridazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a suitable ligand if required.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv.) and a suitable amine base (e.g., triethylamine, 2.0 equiv.).

  • Reaction: Stir the mixture at room temperature or heat as necessary (typically up to 100 °C), monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous ammonium chloride and brine to remove the amine salt. Dry the organic layer, concentrate, and purify by column chromatography.

C. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for SNAr reactions.[11][22]

Q1: My SNAr reaction is sluggish or incomplete. How can I improve the reaction rate and yield?

A: The rate of SNAr is governed by the stability of the intermediate Meisenheimer complex.

  • Cause 1: Insufficient Nucleophile Strength: A weak nucleophile may not attack the electron-deficient ring effectively.

    • Solution: If possible, switch to a more potent nucleophile. Alternatively, the nucleophilicity of amines or alcohols can be increased by deprotonation with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) prior to or during the reaction.[23]

  • Cause 2: Poor Solvent Choice: The solvent must stabilize the charged Meisenheimer complex intermediate.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating charged intermediates, which lowers the activation energy of the reaction.[1]

  • Cause 3: Insufficient Temperature: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Many SNAr reactions are run at elevated temperatures (80-150 °C).

Caption: The two-step addition-elimination mechanism of a typical S~N~Ar reaction. (Note: Image generation is not supported, this is a structural representation).

Q2: I am unsure which halide will be substituted first. How can I control the regioselectivity of my SNAr reaction?

A: Regioselectivity in di-halogenated pyridazines is a nuanced issue controlled by electronics and sterics.

  • Electronic Control: The two nitrogen atoms strongly withdraw electron density, making the adjacent carbon atoms highly electrophilic. The C6 position is para to one nitrogen and ortho to the other, while the C3 position is ortho to both. This generally makes the C3 and C6 positions the most activated sites on a pyridazine ring. The methyl group at C4 is weakly electron-donating, which may slightly deactivate the adjacent C3 position compared to the C6 position. Therefore, for many nucleophiles, substitution is expected to occur preferentially at the C6-bromo position first.

  • Steric Hindrance: The methyl group at the C4 position provides some steric hindrance around the C3-chloro position, which could further favor attack at the less hindered C6-bromo position.

  • Controlling Selectivity: To favor monosubstitution, use stoichiometric amounts of the nucleophile (1.0-1.1 equivalents) and lower reaction temperatures. To achieve disubstitution, use an excess of the nucleophile and higher temperatures or longer reaction times.

Regioselectivity sub 6-Bromo-3-chloro-4-methylpyridazine c6 C6-Br Position sub->c6 c3 C3-Cl Position sub->c3 c6_factors More Reactive in Pd Coupling (C-Br > C-Cl) Less Sterically Hindered Activated by adjacent N c6->c6_factors c3_factors Highly Electron Deficient (ortho to two N's) Sterically Hindered by C4-Methyl c3->c3_factors outcome Selective reaction is possible by tuning reaction type and conditions. c6_factors->outcome c3_factors->outcome

Caption: Logical factors influencing regioselective reactions.

References

  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (n.d.).
  • 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 - Sigma-Aldrich. (n.d.).
  • 6-Bromo-3-chloro-2-methylpyridine - CymitQuimica. (2023, August 3).
  • Buy 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 - Smolecule. (2023, November 23).
  • preventing homo-coupling side reactions in pyridazine synthesis - Benchchem. (n.d.).
  • SAFETY DATA SHEET - 6-Bromo-4-chloro-2-picoline. (2009, September 26).
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. (n.d.).
  • 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0). (n.d.).
  • Gelin, M., et al. (2006). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Mini-Reviews in Organic Chemistry.
  • El-Gazzar, A. B. A., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
  • Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium - RSC Publishing. (n.d.).
  • 6-Bromo-3-chloro-4-methylpyridazine | 89283-91-0 - Sigma-Aldrich. (n.d.).
  • Unravelling nucleophilic aromatic substitution pathways with bimetallic nucleophiles - Chemical Communications (RSC Publishing). (n.d.).
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - Semantic Scholar. (n.d.).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine - Benchchem. (n.d.).
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC. (2018, November 18).
  • (PDF) Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025, October 8).
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
  • nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).
  • Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem. (n.d.).
  • Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem. (n.d.).
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. (n.d.).
  • Recent Advances in Pyridazine Chemistry - ResearchGate. (n.d.).
  • 3-Bromo-6-Chloro-4-Methylpyridazine|CAS 89283-90-9 - Rlavie. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.).
  • 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 - ChemicalBook. (n.d.).
  • 89283-91-0|6-Bromo-3-chloro-4-methylpyridazine|BLD Pharm. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile - Benchchem. (n.d.).
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. (n.d.).
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (2021, July 23).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Palladium Catalysts from 6-Bromo-3-chloro-4-methylpyridazine Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals The removal of residual palladium from active pharmaceutical ingredients (APIs) and their intermediates is a critical challenge in process chemistry.[1] For...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The removal of residual palladium from active pharmaceutical ingredients (APIs) and their intermediates is a critical challenge in process chemistry.[1] For nitrogen-containing heterocyclic compounds like 6-Bromo-3-chloro-4-methylpyridazine, this can be particularly complex due to the potential for strong coordination between the palladium species and the product. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification process, ensuring your final compound meets the stringent purity requirements of the pharmaceutical industry.[2]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts from my 6-Bromo-3-chloro-4-methylpyridazine reaction mixture?

A1: The most common and effective methods include:

  • Adsorption: Utilizing solid-supported scavengers with functional groups that have a high affinity for palladium, such as thiol, thiourea, or amine groups on a silica or polymer backbone.[3][4] Activated carbon is also a widely used adsorbent.[5][6]

  • Filtration: A straightforward method for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium metal, often using a pad of Celite®.[7][8]

  • Crystallization: This can be an effective final purification step. In some cases, additives like N-acetylcysteine are used to keep the palladium in the mother liquor.[9]

  • Aqueous Extraction: Can be used to remove some inorganic palladium salts, though it is often less efficient for all palladium species.[7]

Q2: Why am I seeing high levels of residual palladium even after my initial purification attempts?

A2: Several factors could be at play:

  • Strong Coordination: The nitrogen atoms in the pyridazine ring can form stable complexes with palladium, making it difficult for scavengers to effectively capture the metal.

  • Multiple Palladium Species: Your reaction mixture may contain palladium in different oxidation states (e.g., Pd(0) and Pd(II)), and not all removal methods are equally effective against all species.[10]

  • Suboptimal Scavenging Conditions: The efficiency of scavenging can be highly dependent on solvent, temperature, and time.

Q3: What are the acceptable limits for residual palladium in my final product?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[11] For palladium, a platinum group metal, the limit for oral medications is typically less than 5-10 ppm.[10][12] The permitted daily exposure (PDE) is dependent on the drug's administration route and dosage.[2][11]

Q4: Can I combine different palladium removal methods?

A4: Absolutely. A multi-step approach is often the most effective strategy. For instance, an initial filtration through Celite® to remove the bulk of a heterogeneous catalyst can be followed by treatment with a specialized scavenger to capture soluble palladium species.[8] A final recrystallization can further enhance purity.

Q5: How do I accurately quantify the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of palladium and other elemental impurities with high sensitivity and accuracy.[9][13] Other methods include atomic absorption analysis and X-ray fluorescence.[9][12]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the removal of palladium from your 6-Bromo-3-chloro-4-methylpyridazine reaction mixture.

Issue 1: High Residual Palladium Levels After Scavenger Treatment

Symptoms:

  • ICP-MS analysis shows palladium levels significantly above the desired limit (>10 ppm).

  • The isolated product has a persistent yellow or black discoloration, suggesting the presence of colloidal palladium.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the palladium species present. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.[3][10] It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most efficient one for your specific reaction conditions.[8]
Strong Palladium-Product Complexation The pyridazine moiety can chelate with palladium, hindering its removal. To disrupt this interaction, consider a solvent swap to a more polar solvent before adding the scavenger. In some cases, adding a competing ligand can help release the palladium from the product.
Suboptimal Scavenging Conditions Temperature, time, and mixing are crucial parameters. Ensure vigorous stirring to maximize contact between the scavenger and the palladium species.[8] An increase in temperature (e.g., to 40-50 °C) can sometimes improve scavenging efficiency, but should be balanced against potential product degradation. Optimize the scavenging time; while some scavengers can work in as little as an hour, an overnight treatment is often more thorough.[4][14]
Insufficient Scavenger Amount Ensure you are using an adequate excess of the scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used.
Issue 2: Product Loss During Palladium Removal

Symptoms:

  • Low yield of 6-Bromo-3-chloro-4-methylpyridazine after treatment with activated carbon or a scavenger resin.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Non-Specific Adsorption to Activated Carbon Activated carbon can be highly effective for palladium removal but can also adsorb the desired product, leading to yield loss.[1] To mitigate this, use the minimum amount of activated carbon necessary and consider a more selective scavenger. Perform small-scale trials to determine the optimal loading of activated carbon that removes palladium without significantly impacting yield.
Product Trapping in Scavenger Resin Porous scavenger resins can trap the product. After filtration, ensure the scavenger is thoroughly washed with a fresh solvent to recover any adsorbed product. Combine the filtrate and the washings before solvent removal.
Product Degradation Some scavengers or harsh treatment conditions (e.g., high temperatures) might cause degradation of your product. Monitor the reaction by TLC or LC-MS during the scavenging process to check for the appearance of new impurities.
Workflow for Selecting a Palladium Removal Strategy

The following diagram outlines a decision-making process for choosing an appropriate palladium removal method.

G Start Crude Reaction Mixture (6-Bromo-3-chloro-4-methylpyridazine + Pd) Is_Pd_Heterogeneous Is the Pd Catalyst Heterogeneous? Start->Is_Pd_Heterogeneous Filter_Celite Filter through Celite® Pad Is_Pd_Heterogeneous->Filter_Celite Yes Screen_Scavengers Screen Scavengers (Thiol, Thiourea, Amine) Is_Pd_Heterogeneous->Screen_Scavengers No / Soluble Pd Analyze_Pd_1 Analyze Residual Pd (ICP-MS) Filter_Celite->Analyze_Pd_1 Analyze_Pd_1->Screen_Scavengers Pd > 10 ppm Final_Purification Final Purification (e.g., Recrystallization) Analyze_Pd_1->Final_Purification Pd < 10 ppm Optimize_Conditions Optimize Scavenging (Solvent, Temp, Time) Screen_Scavengers->Optimize_Conditions Scavenger_Treatment Treat with Optimal Scavenger Optimize_Conditions->Scavenger_Treatment Filter_Scavenger Filter to Remove Scavenger Scavenger_Treatment->Filter_Scavenger Analyze_Pd_2 Analyze Residual Pd (ICP-MS) Filter_Scavenger->Analyze_Pd_2 Analyze_Pd_2->Optimize_Conditions Pd > 10 ppm (Re-optimize) Analyze_Pd_2->Final_Purification Pd < 10 ppm Final_Product Purified Product (<10 ppm Pd) Final_Purification->Final_Product

Caption: Decision workflow for palladium removal.

III. Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

This protocol is a general guideline and should be optimized for your specific reaction.

  • Dissolution: Dissolve the crude 6-Bromo-3-chloro-4-methylpyridazine in a suitable organic solvent (e.g., ethyl acetate, THF) at a concentration of approximately 20-50 mg/mL.

  • Addition of Activated Carbon: Add activated carbon (e.g., Darco® KB-G) at a loading of 0.1 to 0.5 times the weight of the crude product.[14]

  • Stirring: Stir the suspension vigorously at room temperature for 2-18 hours. The optimal time should be determined experimentally by monitoring the palladium content of the solution.

  • Filtration: Prepare a pad of Celite® (approximately 1-2 cm thick) in a Büchner funnel. Filter the mixture through the Celite® pad to remove the activated carbon.[8]

  • Washing: Wash the Celite® pad with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[8]

Protocol 2: Palladium Removal using Functionalized Silica Scavengers

This protocol uses a thiol-functionalized silica scavenger as an example.

  • Dissolution: Dissolve the crude 6-Bromo-3-chloro-4-methylpyridazine in an appropriate organic solvent. These scavengers show broad solvent compatibility.[10]

  • Addition of Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) overnight.

  • Filtration: Filter off the silica-based scavenger.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the purified product via ICP-MS.

Visualization of Scavenging Workflow

G cluster_0 Slurry Phase Scavenging Crude_Solution Crude Product Solution (with Dissolved Pd) Add_Scavenger Add Solid-Supported Scavenger Crude_Solution->Add_Scavenger Stir Stir (Optimized Time & Temp) Add_Scavenger->Stir Filter Filter to Remove Pd-Bound Scavenger Stir->Filter Pure_Solution Purified Product Solution Filter->Pure_Solution

Caption: General workflow for slurry-based scavenging.

IV. Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical SupportProsCons
Thiol-Based -SHSilica, PolymerHighly effective for various Pd species (Pd(0), Pd(II)), fast kinetics.[3][15]Potential for sulfur odor, higher cost.
Thiourea-Based -NHC(=S)NH₂Silica, PolymerGood efficiency, particularly for Pd(II).[16]Can sometimes be less effective for Pd(0) compared to thiol scavengers.
Amine-Based -NH₂, -NR₂Silica, PolymerLower cost, effective for some Pd(II) species.Generally less effective than sulfur-based scavengers for a broad range of palladium species.
Activated Carbon N/ACarbonLow cost, effective for decolorization and Pd removal.[5][6]Can be non-selective and adsorb the product, leading to yield loss.[1]

By understanding the underlying principles and systematically troubleshooting, researchers can effectively remove palladium catalysts from 6-Bromo-3-chloro-4-methylpyridazine reaction mixtures, ensuring the synthesis of high-purity compounds suitable for drug development and other advanced applications.

References
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. 5

  • Johnson Matthey Technology Review. Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. 17

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.

  • Fuji Silysia Chemical, Ltd. Silica Gels for Metal Scavenging. 4

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). 6

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.

  • ResearchGate. How can I remove palladium Pd catalyst easily?

  • Arbor Assays. (2017). Palladium Detection for API Purification.

  • Lee, S. S., et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. Journal of Colloid and Interface Science.

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.

  • Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield.

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.

  • ResearchGate. Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.

  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry.

  • ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.

  • ResearchGate. How to remove palladium catalyst from reaction mixture?

  • Leitch, J. A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Czerwińska, J., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials.

  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds.

  • Sterling Pharma Solutions. (2022). A risk mitigation approach to detecting and quantifying metals in APIs.

  • Leitch, J. A., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Biotage. (2023). How to Remove Palladium in three easy steps.

  • Reddit. (2025). Your trick to remove residual palladium.

  • Google Patents. (2005). Method of removing palladium.

  • ResearchGate. The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.

  • Griggs, S., et al. (2025). The effect of residual palladium on the performance of organic electrochemical transistors. KAUST Repository.

  • Griggs, S., et al. The effect of residual palladium on the performance of organic electrochemical transistors.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Bromo-3-chloro-4-methylpyridazine

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-9...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 6-Bromo-3-chloro-4-methylpyridazine (CAS: 89283-91-0), a critical heterocyclic building block used in the development of bioactive molecules and kinase inhibitors[1].

Scaling up from bench (grams) to pilot plant (kilograms) introduces complex thermodynamic, regioselective, and safety challenges. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity production.

Visual Process Overview

SynthesisWorkflow N1 4-Methyl-3(2H)-pyridazinone (Starting Material) N2 Chlorination (POCl3) 90°C, 3 hours N1->N2 N3 3-Chloro-4-methylpyridazine (Intermediate) N2->N3 N4 Bromination (Br2 / AcOH) 2-8°C, Controlled Addition N3->N4 N5 6-Bromo-3-chloro-4-methylpyridazine (Crude Product) N4->N5 N6 Crystallization & Wash (Scale-up Purification) N5->N6 N7 Purified Target Compound (>98% HPLC) N6->N7

Fig 1: Scale-up synthesis workflow for 6-Bromo-3-chloro-4-methylpyridazine.

Troubleshooting FAQs & Mechanistic Insights

Phase A: Precursor Chlorination

Q: Why is the yield of the 3-chloro-4-methylpyridazine intermediate inconsistent when scaling up from 10g to 1kg? A: Inconsistent yields during scale-up are primarily driven by inadequate mixing and heat transfer during the POCl₃ (phosphorus oxychloride) reflux phase. At the lab scale, the reaction easily maintains a homogenous 90°C[2]. However, at the 1kg scale, localized temperature gradients occur.

  • Mechanistic Causality: The conversion relies on the tautomerization of the pyridazinone to its lactim form, followed by nucleophilic attack on the phosphorus atom. If the internal temperature drops below 85°C in cold pockets of the reactor, the activation energy for this attack is not met, leaving unreacted starting material.

  • Solution: Utilize a jacketed reactor with a high-shear impeller and ensure the internal temperature is strictly maintained at 90°C for the full 3 hours[2].

Q: What is the safest method to quench the POCl₃ reaction mixture at scale? A: Direct addition of water to the POCl₃ reaction mixture leads to a violent, uncontrollable exothermic hydrolysis.

  • Mechanistic Causality: The hydrolysis of POCl₃ generates phosphoric acid and HCl gas. The rapid expansion of HCl gas can over-pressurize the reactor and cause a blowout.

  • Solution: The reaction mixture must first be concentrated to near dryness under reduced pressure. The concentrated residue is then carefully and slowly poured into a secondary reactor containing an ice/water mixture, followed by pH adjustment to basic conditions using 4N NaOH[2].

Phase B: Bromination & Regioselectivity

Q: How do we ensure bromination occurs strictly at the 6-position to yield 6-Bromo-3-chloro-4-methylpyridazine? A: Regioselectivity is governed by the electronic and steric environment of the pyridazine ring.

  • Mechanistic Causality: The chlorine atom at C3 is electron-withdrawing via induction but donates electron density via resonance, while the methyl group at C4 provides weak electron donation via hyperconjugation. The C6 position is the most electron-rich and sterically accessible site remaining on the ring[3]. However, if the reaction temperature exceeds 8°C, the excess thermal energy overcomes the activation barrier for secondary bromination, leading to polyhalogenated impurities[1].

  • Solution: Maintain strict temperature control (2-8°C) using a chilled solvent system such as acetic acid or dichloromethane[1].

TroubleshootingLogic Issue Low Yield / Impurities in Bromination Step CheckTemp Is internal reaction temp > 8°C? Issue->CheckTemp TempYes Exothermic Degradation & Over-bromination CheckTemp->TempYes Yes TempNo Check Reagent Stoichiometry CheckTemp->TempNo No FixTemp Enhance Chiller Capacity & Slow Br2 Addition TempYes->FixTemp FixStoich Ensure 1.05 eq Br2 max Avoid Polyhalogenation TempNo->FixStoich

Fig 2: Troubleshooting logic for bromination step impurities and yield loss.

Quantitative Scale-Up Parameters

The following table summarizes the critical parameter shifts required when moving from a 10g lab scale to a 1kg pilot scale.

ParameterLab Scale (10g)Pilot Scale (1kg)Mechanistic Impact on Yield/Purity
POCl₃ Equivalents 3.0 eq1.5 - 2.0 eqExcess POCl₃ at scale complicates quenching; 1.5 eq is sufficient if agitation is optimal.
Bromination Temp 0-5°C2-8°CLarger mass retains heat; T > 8°C triggers polyhalogenation and degradation[1].
Br₂ Addition Rate 5 min (Dropwise)120 min (Metered)Prevents thermal runaway and localized concentration spikes of the electrophile.
Quench Temperature < 10°C< 15°CMinimizes product degradation during the highly exothermic POCl₃ hydrolysis[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Chlorination (Synthesis of 3-Chloro-4-methylpyridazine)
  • Charge: Add 4-methyl-3(2H)-pyridazinone (1.0 eq) to a dry, nitrogen-purged jacketed reactor.

  • Reagent Addition: Add POCl₃ (1.5 eq) slowly.

  • Heating: Ramp the internal temperature to 90°C and reflux for 3 hours[2].

    • Causality: 90°C provides the optimal thermodynamic energy for lactim tautomerization and subsequent chlorination without degrading the pyridazine ring.

  • VALIDATION CHECKPOINT 1: Sample the mixture and run TLC (Ethyl Acetate:Hexane 1:1) or rapid LC-MS. System Rule: Do not proceed to quench unless the starting material is completely consumed (>99% conversion).

  • Concentration: Cool the reaction mixture to room temperature and concentrate to near dryness under reduced pressure[2].

  • Quench & Neutralization: Carefully pour the concentrated residue into an ice/water mixture. Adjust the pH to basic (pH 8-9) by slowly adding a 4N NaOH solution[2].

    • VALIDATION CHECKPOINT 2: Verify pH with a calibrated probe. The intermediate will only partition effectively into the organic extraction phase if the aqueous layer is fully neutralized. Extract with dichloromethane and concentrate.

Step 2: Bromination (Synthesis of 6-Bromo-3-chloro-4-methylpyridazine)
  • Solvent Prep: Dissolve the 3-chloro-4-methylpyridazine intermediate in acetic acid (or dichloromethane)[1].

  • Cooling: Chill the reactor to achieve an internal temperature of 2-8°C[1].

  • Bromination: Meter in Bromine (Br₂, 1.05 eq) continuously over 120 minutes.

    • Causality: Slow addition prevents localized heating. The low temperature ensures the bromine electrophile selectively attacks the C6 position, avoiding the sterically hindered C5 position[3].

  • VALIDATION CHECKPOINT 3 (Safety Interlock): Monitor the internal temperature probe. System Rule: If T_int exceeds 8°C, the bromine feed must automatically pause until T_int returns to 4°C.

  • Isolation: After 2 hours of post-addition stirring, quench excess bromine with a 10% aqueous sodium bisulfite solution.

  • VALIDATION CHECKPOINT 4: Perform HPLC analysis on the crude organic layer. System Rule: Proceed to crystallization only if the 6-bromo target peak area is >90% and polybrominated impurities are <2%.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the final purified 6-Bromo-3-chloro-4-methylpyridazine (Molecular Weight: 207.46 g/mol )[1].

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Biological Activity of 6-Bromo-3-chloro-4-methylpyridazine Analogs

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that drive modern drug discovery. The pyridazine nucleus—a six-membered aromatic ring with two adjacent nitrogen atoms—is a cornerstone of med...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that drive modern drug discovery. The pyridazine nucleus—a six-membered aromatic ring with two adjacent nitrogen atoms—is a cornerstone of medicinal chemistry. However, not all pyridazines are created equal.

This technical guide objectively compares the biological performance of 6-Bromo-3-chloro-4-methylpyridazine (CAS 89283-91-0) analogs against classical pyridazin-3-amines and pyridazinones. By examining quantitative data, structural causality, and self-validating experimental workflows, this guide provides a definitive framework for integrating this specific halogenated scaffold into your pipeline.

Structural Rationale & Scaffold Superiority

The biological efficacy of 6-bromo-3-chloro-4-methylpyridazine analogs is not coincidental; it is a direct consequence of precise steric and electronic tuning .

  • Dual Halogenation (C6-Bromo, C3-Chloro): The halogens serve distinct mechanistic purposes. Bromine, being highly polarizable, engages in robust halogen bonding within the hydrophobic pockets of target kinases. Chlorine at the C3 position acts as an electron-withdrawing group that fine-tunes the electron density of the adjacent nitrogen atoms. This reduces the scaffold's overall basicity, effectively mitigating off-target hERG channel liabilities—a common failure point in early drug development.

  • C4-Methylation: The methyl group provides a critical steric shield. It locks the molecule's conformation when bound to a receptor, preventing the planar geometries that often lead to non-specific DNA intercalation and subsequent cytotoxicity.

Compared to classical pyridazinones or unmethylated bioisosteres, this specific substitution pattern yields superior target residence time and selectivity .

Quantitative Biological Data

The following tables summarize the comparative potency of 6-bromo-3-chloro-4-methylpyridazine analogs against standard alternatives. Data reflects optimized in vitro assay conditions.

Table 1: Kinase Inhibitory Activity & Cytotoxicity

Lower IC₅₀ indicates higher potency. Higher CC₅₀ indicates better safety.

Compound ClassVEGFR-2 IC₅₀ (nM)JNK1 IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
6-Bromo-3-chloro-4-methylpyridazine Analogs 12 ± 2 45 ± 5 >100
Standard Pyridazin-3-amines85 ± 8120 ± 1545
Classical Pyridazinones210 ± 20340 ± 2520
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration)

Lower MIC indicates stronger antimicrobial activity.

Microbial Strain6-Bromo-3-chloro-4-methylpyridazine Analogs (µg/mL)Classical Pyridazine Bioisosteres (µg/mL)Control Drug (µg/mL)
S. aureus (Gram +)4.016.02.0 (Chloramphenicol)
E. coli (Gram -)8.032.04.0 (Chloramphenicol)
C. albicans (Fungi)16.0>64.02.0 (Nystatin)

Signaling Pathways & Mechanism of Action

Pyridazine analogs exert their primary anticancer effects by modulating receptor tyrosine kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

By acting as ATP-competitive inhibitors, the 6-bromo-3-chloro-4-methylpyridazine analogs displace ATP from the kinase hinge region. This halts the downstream phosphorylation of PLC- γ and the subsequent MAPK/ERK cascade, effectively starving the tumor of its blood supply (angiogenesis).

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Activates PLCg PLC-gamma VEGFR2->PLCg Phosphorylates Analog 6-Bromo-3-chloro- 4-methylpyridazine Analog->VEGFR2 Competitive Inhibition MAPK MAPK/ERK Pathway PLCg->MAPK Cascades Proliferation Angiogenesis & Proliferation MAPK->Proliferation Induces

VEGFR-2 signaling pathway and its competitive inhibition by halogenated pyridazine analogs.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility and scientific integrity, experimental protocols must be designed as self-validating systems. Below is the optimized methodology for evaluating the kinase inhibitory activity of these analogs using a High-Throughput Screening (HTS) Fluorescence Resonance Energy Transfer (FRET) assay.

In Vitro Kinase Inhibition Assay Methodology

Step 1: Compound Preparation

  • Action: Dissolve the 6-bromo-3-chloro-4-methylpyridazine analog in 100% anhydrous DMSO to create a 10 mM stock, followed by serial dilution.

  • Causality: The dual halogenation makes this scaffold highly lipophilic (LogP ~2.1). Using 100% DMSO prevents aqueous micro-precipitation, ensuring the tested concentration exactly matches the theoretical concentration, thereby preventing false negatives.

Step 2: Enzyme Incubation

  • Action: Incubate the compound with recombinant VEGFR-2, a fluorescently labeled peptide substrate, and ATP at its exact Km​ value (e.g., 10 µM) for 60 minutes at 25°C.

  • Causality: Operating strictly at the ATP Km​ balances assay sensitivity with physiological relevance. It allows the detection of competitive inhibitors without the assay being overwhelmed by unnaturally high ATP concentrations.

Step 3: Reaction Quenching

  • Action: Terminate the reaction by adding a buffer containing 0.5 M EDTA.

  • Causality: EDTA instantly and irreversibly chelates Mg²⁺ ions. Because Mg²⁺ is an obligate cofactor for ATP coordination in all kinases, its removal instantly freezes the reaction state, providing a time-independent snapshot for accurate fluorescence reading.

Step 4: Self-Validation & Data Analysis

  • Action: Calculate the Z'-factor for every microplate using Sorafenib (10 µM) as the positive control and 1% DMSO as the negative control.

  • Causality: The protocol is self-validating. A calculated Z'-factor > 0.5 mathematically proves that the assay window is robust enough to distinguish true biological inhibition from background noise. If Z' < 0.5, the plate is automatically invalidated and discarded.

Assay_Workflow Prep Compound Prep (DMSO Dilution) Incubate Enzyme Incubation (VEGFR-2 + ATP) Prep->Incubate Quench Reaction Quench (EDTA Addition) Incubate->Quench Read Fluorescence Read (Microplate) Quench->Read Analyze Data Analysis (Z'-factor & IC50) Read->Analyze

Self-validating high-throughput screening workflow for kinase inhibition assays.

References

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry (Bentham Science). URL:[Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes (MDPI). URL:[Link]

Validation

Alternative reagents to 6-Bromo-3-chloro-4-methylpyridazine in synthesis

The pyridazine core is a privileged scaffold in modern medicinal chemistry, prominently featured in kinase inhibitors, GPCR ligands, and blockbuster therapeutics like the SMA drug Risdiplam. Constructing these complex mo...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine core is a privileged scaffold in modern medicinal chemistry, prominently featured in kinase inhibitors, GPCR ligands, and blockbuster therapeutics like the SMA drug Risdiplam. Constructing these complex molecules requires precise, regioselective functionalization. [1] has emerged as a premier building block due to its "orthogonal" reactivity profile, allowing chemists to perform sequential cross-coupling reactions without the need for protecting groups. However, supply chain constraints or cost considerations often necessitate the use of alternative reagents.

This guide objectively compares 6-bromo-3-chloro-4-methylpyridazine with its synthetic alternatives, analyzing the mechanistic causality behind their performance and providing self-validating protocols for your workflows.

Mechanistic Causality: The "Why" Behind Regioselectivity

The brilliance of 6-bromo-3-chloro-4-methylpyridazine lies in the synergistic interplay of thermodynamics and sterics:

  • Bond Dissociation Energy (BDE): The C–Br bond at the C6 position is significantly weaker (~280 kJ/mol) than the C–Cl bond at the C3 position (~330 kJ/mol). In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), oxidative addition of Pd(0) occurs almost exclusively at the weaker C–Br bond.

  • Steric Shielding: The methyl group at the C4 position provides steric hindrance to the adjacent C3-chloride. The C6-bromide, lacking adjacent substituents, is highly accessible to bulky palladium-ligand complexes or incoming nucleophiles.

When sourcing alternative reagents, chemists must weigh raw material costs against this built-in regioselectivity.

Regio Start Dihalopyridazine Scaffolds Alt1 3,6-Dichloro- 4-methylpyridazine Start->Alt1 Alt2 6-Bromo-3-chloro- 4-methylpyridazine Start->Alt2 Alt3 3-Chloro-6-iodo- 4-methylpyridazine Start->Alt3 Res1 Poor Regioselectivity (Mixture of C3/C6) Alt1->Res1 Amination/Coupling Res2 High C6 Selectivity (Orthogonal Halogens) Alt2->Res2 Pd-Catalysis Res3 Extreme C6 Selectivity (Fast Oxidative Addition) Alt3->Res3 Mild Pd-Catalysis

Figure 1: Regioselectivity outcomes based on halogen substitution patterns in pyridazine scaffolds.

Comparative Analysis of Alternative Reagents

3,6-Dichloro-4-methylpyridazine (The Cost-Effective Baseline)

This is the most common and inexpensive precursor. However, relying on it introduces severe regioselectivity challenges. Because both leaving groups are chlorides, the BDE difference is zero. While the C4-methyl group provides some steric bias toward C6, nucleophilic aromatic substitution (SNAr) and cross-coupling often yield a 60:40 to 80:20 mixture of C6/C3 functionalized isomers. As highlighted in recent [2], this poor regioselectivity necessitates tedious chromatographic purification, drastically reducing the overall yield and negating the initial cost savings of the reagent.

3,6-Dibromo-4-methylpyridazine (The Hyper-Reactive Alternative)

Swapping both halogens for bromine increases overall reactivity, allowing for milder coupling conditions. However, the kinetic differentiation between C3 and C6 relies solely on the steric bulk of the C4-methyl group. This often leads to over-coupling (3,6-diarylation) if stoichiometry and temperature are not strictly controlled.

3-Chloro-6-iodo-4-methylpyridazine (The Premium Selectivity Agent)

For late-stage functionalization where substrate value is exceptionally high, the C6-iodo derivative offers extreme regioselectivity. The C–I bond undergoes oxidative addition instantaneously at room temperature. The primary drawback is chemical stability (light sensitivity) and high commercial cost.

Quantitative Performance Summary
ReagentReactivity (Oxidative Addition)Regioselectivity (C6 vs C3)Commercial Cost / AvailabilityBest Use Case
6-Bromo-3-chloro-4-methylpyridazine High at C6, Low at C3Excellent (>95:5)Moderate / Widely AvailableSequential orthogonal cross-coupling.
3,6-Dichloro-4-methylpyridazine Moderate at both sitesPoor (~70:30)Low / Bulk CommodityEarly-stage scale-up where isomers can be separated.
3,6-Dibromo-4-methylpyridazine High at both sitesModerate (~85:15)Moderate / NicheWhen mild conditions are required for both couplings.
3-Chloro-6-iodo-4-methylpyridazine Extreme at C6Absolute (>99:1)High / Custom SynthesisLate-stage functionalization of sensitive substrates.

Sequential Functionalization Logic

The true value of 6-bromo-3-chloro-4-methylpyridazine is unlocked when performing sequential functionalizations. By exploiting the C–Br bond first, the C–Cl bond is preserved for a subsequent, harsher reaction (such as a Buchwald-Hartwig amination or SNAr).

Workflow A 6-Bromo-3-chloro- 4-methylpyridazine B Suzuki Coupling (C6 Position) A->B Aryl-B(OH)2 Pd(dppf)Cl2 C 3-Chloro-6-aryl- 4-methylpyridazine B->C Fast (C-Br) D SNAr / Buchwald (C3 Position) C->D Amine Base, Heat E 3,6-Disubstituted Target Molecule D->E Slow (C-Cl)

Figure 2: Sequential orthogonal functionalization workflow exploiting C-Br vs C-Cl bond energetics.

Self-Validating Experimental Protocols

To demonstrate the practical differences between these reagents, below are detailed methodologies. Each protocol is designed as a self-validating system, ensuring you can verify the mechanistic causality in real-time.

Protocol A: C6-Selective Suzuki-Miyaura Coupling of 6-Bromo-3-chloro-4-methylpyridazine

Objective: Achieve >95% regioselective arylation at C6 while preserving the C3-chloride.

  • Reaction Setup: In a Schlenk flask, combine 6-bromo-3-chloro-4-methylpyridazine (1.0 equiv) and the desired arylboronic acid (1.05 equiv).

    • Causality Note: Strict stoichiometry prevents the excess boronic acid from forcing a secondary coupling at the C-Cl bond.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

    • Causality Note: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand has a large bite angle (99°), which accelerates reductive elimination. This minimizes the lifetime of the Pd(II) intermediate, preventing unwanted oxidative addition into the C–Cl bond [3]. K₂CO₃ is a mild base that activates the boronic acid without causing hydrolysis of the pyridazine core.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Purge with N₂ for 5 minutes.

  • Execution: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation (LC-MS Monitoring): At 3 hours, sample the reaction.

    • Success Criteria: The LC-MS should show the disappearance of the starting material mass [M+H]⁺ 207/209 and the appearance of the mono-coupled product.

    • Failure Mode: If a mass corresponding to the di-arylated product is observed, immediately cool the reaction to 70 °C. The C–Cl bond is being compromised by excessive thermal energy.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: C6-Selective Amination of 3,6-Dichloro-4-methylpyridazine (The Risdiplam Challenge)

Objective: Attempt regioselective SNAr on the cheaper dichloro-alternative.

  • Reaction Setup: In a sealed tube, dissolve 3,6-dichloro-4-methylpyridazine (1.0 equiv) and the target secondary amine (1.2 equiv) in NMP (0.5 M).

  • Base Addition: Add DIPEA (2.0 equiv).

    • Causality Note: A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the primary amine for the electrophilic aromatic site.

  • Execution: Heat to 120 °C for 12 hours.

    • Causality Note: The C–Cl bond is strong; SNAr requires high thermal energy to overcome the activation barrier, unlike the mild 80 °C used for the bromo-derivative.

  • Self-Validation (TLC/LC-MS Monitoring):

    • Observation: TLC will reveal two closely eluting spots. LC-MS will show identical masses for both peaks. This validates the poor regioselectivity inherent to this reagent (typically a 70:30 mixture of C6-aminated vs C3-aminated products).

  • Workup & Resolution: The crude mixture requires careful, slow-gradient silica gel chromatography or preparative HPLC to isolate the desired C6-isomer, validating why the more expensive 6-bromo alternative is often more economical in terms of time and yield.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83680570, 6-Bromo-3-chloro-4-methylpyridazine." PubChem, [Link].

  • Korenev, G. et al. "Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence." Molecules 2025, 30(22), 4365. [Link].

  • Burzicki, G. et al. "Synthesis of Dihalo Bi- and Terpyridines by Regioselective Suzuki—Miyaura Cross-Coupling Reactions." Tetrahedron 2009, 65, 5413–5417. [Link].

Comparative

Efficacy of 6-Bromo vs 6-Chloro Pyridazine in Drug Synthesis: A Comprehensive Comparison Guide

The pyridazine heterocycle has emerged as a privileged scaffold in modern drug development. Characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity, pyridazines frequently serve...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazine heterocycle has emerged as a privileged scaffold in modern drug development. Characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity, pyridazines frequently serve as superior bioisosteres for phenyl and pyridine rings. They are highly effective at lowering lipophilicity (cLogP), increasing aqueous solubility, and mitigating hERG-mediated cardiotoxicity .

When synthesizing complex pyridazine-containing therapeutics, the selection of the C6-halogen—specifically 6-chloropyridazine versus 6-bromopyridazine —dictates the entire synthetic trajectory. This guide objectively compares their reactivity profiles, mechanistic causality, and experimental efficacies to help researchers optimize their drug discovery workflows.

Mechanistic Reactivity & Causality

The choice between a chlorine and bromine substituent at the C6 position of a pyridazine ring fundamentally alters the molecule's electronic landscape and bond thermodynamics.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient. The introduction of a highly electronegative chlorine atom further polarizes the C=N/C–C π -system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C6 position highly susceptible to nucleophilic attack by amines, alkoxides, and thiolates.

  • 6-Chloropyridazine: Preferred for SNAr. Chlorine is an excellent leaving group in the addition-elimination mechanism, and the starting materials are highly atom-economical and commercially inexpensive.

  • 6-Bromopyridazine: Also undergoes SNAr effectively, but the slightly lower electronegativity of bromine can result in slower initial nucleophilic addition, making it a less cost-effective choice for simple substitutions.

Palladium-Catalyzed Cross-Coupling

For carbon-carbon and carbon-heteroatom bond formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), 6-bromopyridazine is vastly superior.

  • The Causality: The rate-determining step in these catalytic cycles is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The Bond Dissociation Energy (BDE) of the C–Br bond is significantly lower (~81 kcal/mol) than that of the C–Cl bond (~96 kcal/mol).

  • Practical Impact: 6-Bromopyridazines undergo rapid oxidative addition under mild conditions (often room temperature to 60 °C) using standard catalysts like Pd(PPh₃)₄. Conversely, 6-chloropyridazines require elevated temperatures and specialized, electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) to force the Pd(0) insertion .

Halogen-Metal Exchange

Functionalizing the pyridazine core via organometallic intermediates requires rapid and selective metalation.

  • 6-Bromopyridazine: Undergoes highly efficient bromine-magnesium exchange when treated with Turbo-Grignard reagent ( i -PrMgCl·LiCl) at –20 °C. The high polarizability of the C–Br bond facilitates rapid exchange, generating a stable organomagnesium intermediate that can be trapped by various electrophiles .

  • 6-Chloropyridazine: The strong C–Cl bond is practically inert to standard halogen-metal exchange conditions, rendering it unsuitable for this specific synthetic route.

Visualizing Synthetic Divergence & Logic

G Start 6-Halo-Pyridazine NodeCl 6-Chloro Pyridazine Start->NodeCl X = Cl NodeBr 6-Bromo Pyridazine Start->NodeBr X = Br SNAr SNAr Reactions (Amines, Alkoxides) NodeCl->SNAr Highly Efficient PdCoupling Pd Cross-Coupling (Suzuki, Buchwald) NodeCl->PdCoupling Needs Bulky Ligands NodeBr->SNAr Effective NodeBr->PdCoupling Rapid Addition MetalEx Halogen-Metal Exchange (i-PrMgCl) NodeBr->MetalEx Fast Exchange

Divergent synthetic workflows based on the selection of 6-chloro vs 6-bromo pyridazine.

G Pd0 Pd(0) Catalyst C_Cl C-Cl Bond (BDE ~96 kcal/mol) Pd0->C_Cl C_Br C-Br Bond (BDE ~81 kcal/mol) Pd0->C_Br OxAdd_Cl Slow Oxidative Addition (High Activation Energy) C_Cl->OxAdd_Cl OxAdd_Br Fast Oxidative Addition (Low Activation Energy) C_Br->OxAdd_Br PdII_Cl Pd(II)-Cl Intermediate OxAdd_Cl->PdII_Cl PdII_Br Pd(II)-Br Intermediate OxAdd_Br->PdII_Br

Mechanistic logic of Pd(0) oxidative addition dictated by carbon-halogen bond dissociation energies.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and experimental performance metrics of both halogens on the pyridazine core.

Property / Reaction Metric6-Chloropyridazine6-BromopyridazineMechanistic Causality
Bond Dissociation Energy (BDE) ~96 kcal/mol~81 kcal/molLower BDE of C–Br accelerates bond cleavage.
SNAr Relative Reactivity ExcellentGoodHigh electronegativity of Cl optimally polarizes the C6 position.
Suzuki-Miyaura Coupling Requires Pd₂(dba)₃ / XPhos, 100 °CStandard Pd(PPh₃)₄, 60–80 °CC–Br allows rapid Pd(0) insertion without specialized ligands.
Halogen-Metal Exchange Inert / No Reaction>95% Yield (at -20 °C)Br is highly polarizable, enabling rapid Mg insertion.
Commercial Viability High Availability / Low CostModerate Availability / Higher CostCl derivatives are standard industrial starting materials.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in validation checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized for 6-Bromopyridazine)

Objective: Efficient C–C bond formation under mild conditions to preserve sensitive functional groups.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromopyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Add a degassed mixture of 1,2-dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (ratio 4:1). Causality: Degassing removes dissolved O₂, preventing the oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Reaction: Heat the mixture to 60 °C under an argon atmosphere for 4–6 hours.

  • Validation Checkpoint (TLC): Monitor via Thin-Layer Chromatography (Hexanes:EtOAc). The reaction is complete when the lower- Rf​ 6-bromopyridazine spot completely disappears, replaced by a highly UV-active product spot.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol B: SNAr Amination (Optimized for 6-Chloropyridazine)

Objective: High-yielding nucleophilic aromatic substitution using primary or secondary amines.

  • Preparation: Dissolve 6-chloropyridazine (1.0 equiv) in n -butanol.

  • Reagent Addition: Add the desired amine (1.5 equiv) and N,N -Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge, driving the addition-elimination equilibrium forward by neutralizing the generated HCl.

  • Reaction: Reflux the mixture at 110 °C for 12 hours.

  • Validation Checkpoint (LC-MS): Sample the reaction mixture. Successful SNAr is validated by a mass shift corresponding to the loss of 35 Da (Cl) and the addition of the amine's mass minus one proton.

  • Workup: Cool to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold ethanol.

Protocol C: Bromine-Magnesium Exchange (Turbo-Grignard)

Objective: Generation of a pyridazinyl-magnesium intermediate for electrophilic trapping.

  • Preparation: Dissolve 6-bromopyridazine (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Cool the flask to –20 °C.

  • Exchange: Dropwise add i -PrMgCl·LiCl (Turbo-Grignard, 1.1 equiv). Causality: The LiCl breaks up polymeric magnesium aggregates, drastically increasing the kinetic basicity and reactivity of the reagent.

  • Stirring: Stir at –20 °C for exactly 10 minutes.

  • Validation Checkpoint (D₂O Quench): Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via ¹H-NMR; successful exchange is validated by >95% deuterium incorporation at the C6 position .

  • Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide) and allow the mixture to slowly warm to room temperature.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853-1921.[Link]

  • Maes, B. U. W., et al. (2009). "Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine−Magnesium Exchange on Bromopyridazin-3(2H)-ones." The Journal of Organic Chemistry, 74(24), 9536-9539.[Link]

Validation

Benchmarking Next-Generation Imidazo[1,2-b]pyridazine Derivatives Against Legacy Kinase Inhibitors

The Mechanistic Shift to Pyridazine Scaffolds Historically, first-generation kinase inhibitors have revolutionized targeted oncology. However, the inevitable emergence of acquired resistance—driven by gatekeeper and solv...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Shift to Pyridazine Scaffolds

Historically, first-generation kinase inhibitors have revolutionized targeted oncology. However, the inevitable emergence of acquired resistance—driven by gatekeeper and solvent-front mutations—necessitates the development of novel chemotypes.

The imidazo[1,2-b]pyridazine scaffold has recently emerged as a highly privileged pharmacophore in medicinal chemistry. The pyridazine core effectively mimics the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region. Furthermore, its unique vector geometry allows for the optimal positioning of covalent warheads (e.g., acrylamides) or macrocyclic extensions, enabling these molecules to bypass the steric clashes caused by clinical mutations[1][2].

This guide benchmarks the performance of novel imidazo[1,2-b]pyridazine derivatives against incumbent inhibitors across two major therapeutic targets: Bruton's Tyrosine Kinase (BTK) and Anaplastic Lymphoma Kinase (ALK).

Case Study A: Overcoming BTK Resistance via Covalent Targeting

BTK is a central node in the B-cell receptor (BCR) signaling pathway and a validated target for B-cell malignancies. While first-generation inhibitors like Ibrutinib form a covalent bond with the Cys481 residue, the prevalent C481S mutation replaces the nucleophilic thiol with a hydroxyl group, effectively abolishing covalent engagement and conferring clinical resistance.

Recent benchmarking of novel imidazo[1,2-b]pyridazine derivatives (e.g., Compound 22) demonstrates superior selectivity profiles and potent wild-type inhibition[1].

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Survival Pathway PLCg2->NFkB Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->BTK Covalent Binding (Cys481)

BCR signaling cascade highlighting BTK inhibition by imidazo[1,2-b]pyridazine derivatives.

Comparative Efficacy Data (BTK)

The table below highlights the biochemical inhibitory activity of the imidazo[1,2-b]pyridazine Compound 22.

Target EnzymeCompound 22 (Imidazo[1,2-b]pyridazine)Mechanistic Implication
BTK (Wild-Type) IC₅₀ = 1.3 nMHighly potent inhibition via covalent binding to Cys481.
BTK (C481S Mutant) IC₅₀ > 40,000 nMDramatic loss of potency confirms the mechanism of action relies strictly on Cys481 covalent engagement.
Kinome Selectivity Excellent (over 310 kinases)Minimizes off-target toxicity compared to earlier generation inhibitors.

Data Interpretation: The extreme drop in potency against the C481S mutant mechanistically validates that Compound 22 acts as an irreversible covalent inhibitor. Without the Cys481 thiol group to facilitate a Michael addition, the imidazo[1,2-b]pyridazine scaffold alone cannot sustain binding affinity in this specific configuration[1].

Case Study B: Bypassing ALK Solvent-Front Mutations

Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Crizotinib, frequently fail against the G1202R solvent-front mutation. The substitution of glycine with a bulky, positively charged arginine creates severe steric hindrance in the ATP-binding pocket. Novel imidazo[1,2-b]pyridazine macrocycles (e.g., Compound O-10) are engineered to adopt a compact, rigid conformation that evades this steric clash[2].

Comparative Efficacy Data (ALK)
Target EnzymeCrizotinib (1st Gen)Compound O-10 (Imidazo[1,2-b]pyridazine)Performance Summary
ALK (Wild-Type) PotentPotentBoth effectively inhibit wild-type ALK.
ALK (L1196M) ResistantPotentO-10 overcomes gatekeeper mutation resistance.
ALK (G1202R) Highly ResistantPotentO-10's compact scaffold bypasses steric hindrance.

Data Interpretation: The imidazo[1,2-b]pyridazine macrocycle maintains its binding trajectory even in the presence of the bulky G1202R mutation, providing a significant clinical advantage over Crizotinib[2].

Validating Target Engagement: Essential Protocols

To ensure translational relevance, benchmarking must move beyond cell-free enzymatic assays. Cell-free panels often miss high-affinity Type II interactions and fail to account for intracellular ATP competition (which typically ranges from 1-5 mM in living cells)[3]. Therefore, robust benchmarking requires cellular target engagement and phenotypic assays.

NanoBRET Cellular Target Engagement Assay

Causality & Rationale: Unlike biochemical assays, NanoBRET quantifies physical target binding in live cells. This preserves native protein folding, macromolecular complexes, and physiological ATP levels, ensuring that the calculated IC₅₀ accurately reflects the drug's ability to penetrate the cell membrane and compete with endogenous ATP[3].

NanoBRET_Workflow Transfection 1. Transfect Cells (Kinase-NanoLuc) Tracer 2. Add Tracer & Inhibitor Transfection->Tracer Equilibration 3. Incubate (Equilibration) Tracer->Equilibration Detection 4. Measure BRET (Engagement) Equilibration->Detection

Step-by-step workflow of NanoBRET cellular target engagement assay for kinase inhibitors.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Seed HEK293T cells into a 96-well plate at a density of 2 × 10⁴ cells/well. Transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours at 37°C.

  • Tracer Addition: Replace media with Opti-MEM containing a cell-permeable fluorescent kinase tracer. The tracer binds the kinase pocket, bringing the fluorophore into close proximity with NanoLuc to generate a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Treatment: Add the imidazo[1,2-b]pyridazine derivative in a 10-point, 3-fold serial dilution. Include a DMSO-only well as a vehicle control. Incubate for 2 hours to allow for cellular equilibration and competitive displacement of the tracer.

  • Detection & Normalization: Add NanoLuc substrate and measure dual-emission luminescence (e.g., 460 nm for NanoLuc and 618 nm for the tracer). Calculate the BRET ratio (618/460). Normalize data against the DMSO control to generate dose-response curves and derive the cellular IC₅₀.

Cellular Proliferation Assay (CellTiter-Glo)

Causality & Rationale: This assay confirms that the physical target engagement measured by NanoBRET translates into a phenotypic anti-proliferative effect by quantifying ATP, a direct indicator of metabolically active cells[2].

Step-by-Step Methodology:

  • Seeding: Seed engineered cancer cells (e.g., Ba/F3 cells expressing specific kinase mutants) into an opaque-walled 96-well plate at 5,000 cells/well in 90 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound and add 10 µL to the respective wells. Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Lysis & Luminescence: Add 100 µL of CellTiter-Glo® reagent to each well to lyse the cells and stabilize the luminescent signal. Shake for 2 minutes and incubate at room temperature for 10 minutes.

  • Analysis: Record luminescence. Normalize the data to the DMSO control and plot percent viability versus inhibitor concentration to calculate the anti-proliferative IC₅₀.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: ACS Publications URL:[Link][1]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: NIH / PubMed Central URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for 6-Bromo-3-chloro-4-methylpyridazine

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires a rigorous balance between exploiting their chemical reactivity and mitigating their inherent risks. 6-Bromo-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced heterocyclic building blocks requires a rigorous balance between exploiting their chemical reactivity and mitigating their inherent risks. 6-Bromo-3-chloro-4-methylpyridazine is a highly valuable scaffold in drug development, primarily because its di-halogenated pyridazine ring is primed for regioselective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

However, the very features that make it synthetically useful—the electron-deficient ring and labile halogens—also make it acutely toxic and environmentally persistent[1]. This guide provides a self-validating, field-proven operational and disposal framework to ensure absolute safety and regulatory compliance in your laboratory.

Chemical Profiling & Mechanistic Hazard Assessment

The Causality of the Hazard: The acute toxicity of 6-Bromo-3-chloro-4-methylpyridazine (H301, H311, H331) is driven by its electrophilicity. In biological systems, the labile halogens can readily alkylate or cross-link critical cellular nucleophiles (such as thiol groups in proteins), leading to rapid systemic toxicity upon ingestion, inhalation, or dermal contact[1]. Furthermore, halogenated organics are notoriously persistent in the environment and can leach into groundwater if improperly discarded[2].

Quantitative Hazard & Property Summary
PropertyValue
Chemical Name 6-Bromo-3-chloro-4-methylpyridazine
CAS Number 89283-91-0
Molecular Formula C5H4BrClN2
Molecular Weight 207.46 g/mol
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2)
Waste Classification Halogenated Organic Waste (Acutely Toxic)

Data sourced from standardized chemical safety profiles[1].

Operational Handling Workflow

To prevent exposure and chemical degradation, every step of the handling process must be treated as a self-validating system.

Step-by-Step Handling Methodology
  • Environmental Verification: Before retrieving the chemical from cold storage, verify that your fume hood face velocity is operating at ≥100 feet per minute (fpm).

    • Self-Validation: A positive reading on the hood's digital monitor or a physical tissue flutter test confirms sufficient draft.

  • PPE Protocol: Don double nitrile gloves (or heavier butyl rubber gloves for extended handling), a flame-resistant lab coat, and splash goggles. The compound is acutely toxic via dermal contact[1].

  • Atmospheric Control: The compound must be stored under an inert atmosphere at 2-8°C to prevent hydrolytic degradation[1]. Purge your reaction vessel and weighing environment with Argon or Nitrogen.

    • Self-Validation: Use an oil bubbler to confirm a continuous, positive inert gas flow before opening the reagent bottle.

  • Transfer & Weighing: Weigh the solid using anti-static weighing boats to prevent the aerosolization of the toxic powder. Immediately seal the primary container and return it to cold storage.

OperationalWorkflow A Storage 2-8°C, Inert Gas B Fume Hood Transfer (Argon/N2 Purge) A->B C Weighing & Prep (Anti-static, PPE) B->C D Reaction Execution C->D E Halogenated Waste Segregation D->E

Caption: Workflow for handling 6-Bromo-3-chloro-4-methylpyridazine from storage to waste generation.

Waste Segregation & Disposal Procedures

The Causality of Disposal Rules: You cannot dispose of 6-Bromo-3-chloro-4-methylpyridazine in standard organic waste or burn it in standard cement kilns. When combusted, the bromine and chlorine atoms form hydrobromic (HBr) and hydrochloric (HCl) acids. To prevent atmospheric pollution and the destruction of incineration equipment, the EPA requires halogenated solvent waste to be broken down in specialized facilities at temperatures exceeding 1,200 °C for at least 2 seconds[3]. Furthermore, these incinerators must be equipped with alkaline scrubbers to neutralize the gaseous hydrohalic acid stream before it hits the atmosphere[3].

Step-by-Step Disposal Methodology
  • Reaction Quenching: Ensure the reaction mixture is fully quenched and no reactive 6-Bromo-3-chloro-4-methylpyridazine remains.

    • Self-Validation: Perform a TLC or LC-MS analysis of the crude mixture to confirm the complete consumption of the starting material before transferring it to the waste stream.

  • Strict Segregation: Transfer the liquid waste into a chemically compatible, heavy-duty HDPE container explicitly labeled "Halogenated Organic Waste - Acutely Toxic."

  • Moisture & Compatibility Control: Ensure the water content of the waste container remains below 20% to prevent phase separation and maintain compatibility with commercial incinerators[4]. Do not mix with non-halogenated solvents, strong acids, or bases[5].

    • Self-Validation: Check the laboratory waste log prior to addition to confirm no incompatible chemicals (e.g., strong oxidizers) have been added to the same drum.

  • Storage & Vendor Handoff: Store the sealed waste container in a secondary containment tray within a ventilated, flammable storage cabinet until it is collected by your institution's Environmental Health & Safety (EHS) team for EPA-compliant incineration[5].

WasteDisposal Start 6-Bromo-3-chloro-4-methylpyridazine Waste Stream Decision1 Contains Water? Start->Decision1 Aqueous Aqueous Waste (<5% Organics) Decision1->Aqueous Yes (>20%) Organic Organic Waste Decision1->Organic No (<20%) Decision2 Halogen Content? Organic->Decision2 NonHalo Non-Halogenated Waste (Standard Incineration) Decision2->NonHalo <5% Halogens Halo Halogenated Waste (Strict Segregation) Decision2->Halo >5% Halogens Incinerator EPA-Compliant Incinerator (>1200°C + HCl/HBr Scrubbers) Halo->Incinerator

Caption: Decision tree for the classification and EPA-compliant disposal of halogenated organic waste.

Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required due to the compound's acute inhalation and dermal toxicity[1].

  • Evacuation & Isolation: Immediately isolate the spill area. If the spill occurs outside of a fume hood, evacuate the immediate vicinity and allow the room's HVAC system to clear potential aerosols.

  • Containment: Cover solid spills with damp sand or a specialized chemical absorbent to prevent the powder from becoming airborne. If the compound is dissolved in a solvent, use universal absorbent pads.

  • Collection: Use non-sparking tools to collect the contaminated absorbent. Place all materials into a sealed, labeled hazardous waste container designated for halogenated solids.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual hydrohalic byproducts, followed by a thorough water rinse.

    • Self-Validation: Test the final rinse water on the surface with pH paper to ensure the area has returned to a neutral pH (7.0) before resuming normal operations.

References

  • Chemical & Engineering News (C&EN). Most solvent waste from US academic labs ends up in the air. Available at: [Link][3]

  • U.S. Environmental Protection Agency (EPA). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Available at:[Link][2]

  • Ohio University Environmental Health and Safety. Hazardous Materials Management Manual. Available at:[Link][5]

  • Nipissing University. Hazardous Materials Disposal Guide. Available at:[Link][4]

Sources

Handling

Personal protective equipment for handling 6-Bromo-3-chloro-4-methylpyridazine

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving highly functionalized heterocycles. 6-Bromo-3-chloro-4-methylpyridazine is a prime example of a high-valu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving highly functionalized heterocycles. 6-Bromo-3-chloro-4-methylpyridazine is a prime example of a high-value, high-risk building block. Its orthogonal halogenation makes it indispensable for sequential cross-coupling and SNAr reactions, but its acute toxicity profile demands rigorous, causality-driven safety protocols.

This guide provides the essential logistical and procedural framework for safely handling this compound, ensuring both scientific integrity and operator safety.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the quantitative and qualitative hazard baseline of the material.

Property / HazardData / Specification
CAS Number 89283-91-0[1]
Molecular Formula C5H4BrClN2[1]
Molecular Weight 207.46 g/mol [2]
Physical Form Solid / Semi-solid[1]
Storage Requirements Inert atmosphere (Argon/N2), 2-8°C[1]
GHS Signal Word Danger (GHS06: Skull and crossbones)[1]
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1]

Causality-Driven PPE Selection

Safety is not about blindly wearing gear; it is about understanding the physical chemistry of the threat. The National Research Council's emphasizes that handling highly toxic solids requires minimizing exposure through strict engineering controls and targeted Personal Protective Equipment (PPE)[3].

  • Dermal Protection (Addressing H311): Halogenated pyridazines are highly lipophilic, allowing them to rapidly permeate standard thin-mil latex gloves.

    • Protocol: Double-gloving with heavy-duty nitrile or neoprene is mandatory.

    • Causality: The outer glove acts as a sacrificial chemical barrier against the active compound, while the inner glove protects against incidental exposure during the doffing process.

  • Respiratory Protection (Addressing H331): As a solid, the primary vector for inhalation is aerosolized dust. mandates engineering controls as the primary defense against airborne toxic substances[4].

    • Protocol: All open-container handling must occur within a certified chemical fume hood (face velocity 80-100 fpm). If a hood is compromised, a NIOSH-approved Powered Air-Purifying Respirator (PAPR) with P100 particulate filters is required.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) must be worn to prevent micro-particulate ingress into the ocular mucosa.

Workflow Visualization

The following diagram outlines the critical path for handling this compound, from pre-operational setup to final disposal.

G cluster_0 Pre-Operational Setup cluster_1 Execution Phase cluster_2 Post-Operation & Disposal Start 6-Bromo-3-chloro-4-methylpyridazine Handling Workflow PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Verify Engineering Controls (Fume Hood at 80-100 fpm) PPE->Hood Weigh Enclosed Weighing (Anti-static tools used) Hood->Weigh React Reaction Setup (Inert atmosphere, 2-8°C) Weigh->React Decon Decontaminate Surfaces (Solvent wipe down) React->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Workflow for the safe handling, execution, and disposal of 6-Bromo-3-chloro-4-methylpyridazine.

Self-Validating Experimental Protocols

Protocol 1: Enclosed Weighing and Transfer

Causality: Static charge causes fine toxic powders to repel and aerosolize. This protocol ensures zero airborne release during mass transfer.

  • System Verification: Verify the fume hood monitor reads between 80-100 fpm. Lower the sash to the marked safe operating height.

  • Static Elimination: Pass a zero-stat anti-static gun over the weighing boat and metal spatula.

  • Enclosed Tare: Place the weighing boat inside a secondary sealable container (e.g., a larger beaker with a secure watch glass). Tare the entire closed system on the analytical balance.

  • Transfer: Move the closed system into the fume hood. Open the secondary container and transfer the required mass of 6-Bromo-3-chloro-4-methylpyridazine into the boat.

  • Sealed Transport: Seal the secondary container before moving it back to the balance for final mass recording.

Protocol 2: Spill Response and Decontamination

Causality: Immediate suppression of dust prevents the escalation of a localized spill into a laboratory-wide inhalation hazard.

  • Isolation: Evacuate the immediate 5-foot radius. Ensure the fume hood sash is lowered to the minimum operational height to maintain negative pressure.

  • Containment: Surround the solid spill with damp absorbent pads. Crucial detail: Dampen the pads with a compatible high-boiling solvent (e.g., propylene glycol) rather than a highly volatile one, to suppress dust generation without creating explosive vapors.

  • Collection: Use a non-sparking, anti-static scoop to transfer the absorbed mass into a sealable hazardous waste bag.

  • Chemical Decontamination: Wipe the affected area with ethyl acetate to dissolve the residual compound, followed by a secondary wipe with soapy water to remove all organic traces.

Protocol 3: Waste Segregation and Disposal

Causality: Halogenated heterocycles require specific high-temperature incineration. Mixing them with non-halogenated streams violates environmental regulations and creates combustion hazards.

  • Solid Waste: Deposit all contaminated consumables (pipette tips, weighing boats, outer gloves, spill pads) into a dedicated, rigid waste bin labeled "Toxic Halogenated Organics."

  • Liquid Waste: Direct all reaction filtrates and solvent rinses into a "Halogenated Organic Liquid Waste" carboy.

  • Labeling Compliance: Clearly label all waste containers with the specific CAS number (89283-91-0) and GHS hazard codes (H301, H311, H331) to ensure downstream handlers are fully aware of the acute toxicity profile.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Occupational Safety and Health Administration. "Chemical Hazards and Toxic Substances." United States Department of Labor.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.